3,5-Dibromo-2,4,6-trimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87025-10-3 |
|---|---|
Molecular Formula |
C9H10Br2O |
Molecular Weight |
293.98 g/mol |
IUPAC Name |
3,5-dibromo-2,4,6-trimethylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-4-7(10)5(2)9(12)6(3)8(4)11/h12H,1-3H3 |
InChI Key |
DEMXNIAFOAEFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)C)Br)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-2,4,6-trimethylphenol, a key intermediate in various chemical and pharmaceutical applications. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to aid in understanding the synthesis workflow.
Introduction
This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its structure, featuring a phenol ring substituted with two bromine atoms and three methyl groups, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. The strategic placement of the bromine and methyl groups influences the reactivity of the phenol, allowing for selective functionalization. This guide outlines the primary methods for its preparation from 2,4,6-trimethylphenol.
Synthesis Methodology
The most common and effective method for the synthesis of this compound is the direct bromination of 2,4,6-trimethylphenol. This electrophilic aromatic substitution reaction can be carried out using elemental bromine in a suitable solvent. Two primary protocols have been identified, one employing carbon tetrachloride and the other utilizing acetic acid as the reaction medium.
Experimental Protocols
Method 1: Bromination in Carbon Tetrachloride
This protocol provides a high-yield synthesis of the target compound.
Procedure:
-
Dissolve 136.2 grams (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride in a suitable reaction vessel equipped with a cooling bath.
-
Over a period of 15 minutes, add 230 ml (4.5 moles) of bromine to the solution while maintaining the temperature between 20°C and 26°C. The addition of bromine will result in the evolution of hydrogen bromide gas and the formation of a slurry.
-
After the addition is complete, increase the temperature of the reaction mixture to 70-75°C. The slurry will dissolve, forming a clear solution.
-
Maintain the solution at this temperature for 2 hours to ensure the reaction goes to completion.
-
Remove any unreacted bromine by distillation, with the aid of an additional 1 liter of carbon tetrachloride.
-
Once 1 liter of the solvent has been distilled off, cool the remaining solution to 25°C.
-
The product will precipitate as a light brown solid. Filter the solid and dry it under a vacuum for 5 hours.[1]
Quantitative Data for Method 1
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2,4,6-Trimethylphenol | C₉H₁₂O | 136.19 | 136.2 | 1 |
| Bromine | Br₂ | 159.81 | 719.1 (230 ml) | 4.5 |
| This compound | C₉H₁₀Br₂O | 293.98 | 260 (Yield) | ~0.88 |
Note: The reported yield is approximately 88% based on the starting amount of 2,4,6-trimethylphenol.
Method 2: Bromination in Acetic Acid
An alternative method involves the use of acetic acid as the solvent for the bromination of 2,4,6-trimethylphenol. This method also proceeds via electrophilic aromatic substitution. While detailed quantitative data for a specific experiment were not found in the immediate literature, the general procedure involves the reaction of 2,4,6-trimethylphenol with 2 moles of bromine in acetic acid. The product is typically isolated by precipitation with water.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Data Presentation
Physical and Spectroscopic Data of Starting Material and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Spectroscopic Data |
| 2,4,6-Trimethylphenol | C₉H₁₂O | 136.19 | 70-72 | ¹H NMR: (CDCl₃) δ 6.84 (s, 2H, Ar-H), 4.55 (s, 1H, OH), 2.23 (s, 9H, CH₃). ¹³C NMR: (CDCl₃) δ 148.4, 129.1, 128.8, 121.0, 20.4, 15.8. IR (KBr, cm⁻¹): 3350 (O-H), 2920 (C-H), 1600, 1480 (C=C). MS (m/z): 136 (M+), 121, 91, 77. |
| This compound | C₉H₁₀Br₂O | 293.98 | Not available | ¹H NMR, ¹³C NMR, IR, MS: Specific experimental data not readily available in the searched literature. The expected spectra would show characteristic shifts due to the introduction of the two bromine atoms. For instance, in the ¹H NMR, the aromatic protons would be absent. The ¹³C NMR would show shifts in the aromatic carbons bonded to bromine. The mass spectrum would exhibit a characteristic isotopic pattern for a dibrominated compound. |
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that is well-documented. The primary method of direct bromination of 2,4,6-trimethylphenol offers an efficient route to this valuable synthetic intermediate. This guide provides the necessary details for researchers and professionals in the field of drug development and chemical synthesis to reproduce this synthesis and utilize the product in further applications. Further characterization of the final product using modern spectroscopic techniques is recommended to confirm its identity and purity.
References
An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2,4,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3,5-Dibromo-2,4,6-trimethylphenol. Due to the limited availability of specific experimental data for this compound, this guide also details the properties of its precursor, 2,4,6-trimethylphenol (mesitol), to provide a relevant comparative framework. The synthesis of this compound is described in detail, and a workflow diagram is provided for clarity. This document aims to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
Introduction
This compound is a halogenated derivative of 2,4,6-trimethylphenol. While specific data on its chemical and physical properties are not extensively documented in publicly accessible databases, its synthesis from 2,4,6-trimethylphenol suggests its potential utility as a chemical intermediate in various synthetic applications. Understanding the characteristics of the parent compound, 2,4,6-trimethylphenol, can offer valuable insights into the expected properties of its brominated derivative.
Synthesis of this compound
A documented method for the synthesis of this compound involves the bromination of 2,4,6-trimethylphenol.[1]
Experimental Protocol
The synthesis of this compound can be achieved through the bromination of 2,4,6-trimethylphenol in a suitable solvent.[1]
Materials:
-
2,4,6-trimethylphenol (1 mole, 136.2 g)
-
Carbon tetrachloride (2 liters for dissolution, 1 liter for distillation aid)
-
Bromine (4.5 moles, 230 ml)
Procedure:
-
Dissolve 136.2 g of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.
-
Cool the solution using a water bath to a temperature between 20°C and 26°C.
-
Add 230 ml of bromine to the solution over a period of 15 minutes. Hydrogen bromide gas will be evolved, and a slurry of this compound will form.
-
Increase the temperature to between 70°C and 75°C, at which point the slurry should dissolve into a solution.
-
Maintain this temperature for 2 hours.
-
Remove unreacted bromine by distillation, using an additional 1 liter of carbon tetrachloride to aid the process.
-
Once 1 liter of solvent remains with the product, cool the solution to 25°C.
-
Filter the resulting light brown solid.
-
Dry the solid under a vacuum for 5 hours.
This procedure yields approximately 260 g of a product identified by gas chromatography as 99% pure.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical and Physical Properties of 2,4,6-Trimethylphenol (Precursor)
Due to the lack of specific data for this compound, the properties of its precursor, 2,4,6-trimethylphenol (also known as mesitol), are provided below for reference.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [2][3][4][5][6] |
| Molecular Weight | 136.19 g/mol | [2][3][4][5][6] |
| Appearance | White solid | [2] |
| Melting Point | 70-72 °C | |
| Boiling Point | 220 °C | |
| Solubility in water | 1.01 g/L | [2] |
| CAS Number | 527-60-6 | [2][3][4][5][6][7] |
Spectral Data
-
¹H NMR: Data for 2,4,6-trimethylphenol can be found in various chemical databases.
-
¹³C NMR: Data for 2,4,6-trimethylphenol is available in chemical literature and databases.
-
IR Spectroscopy: The IR spectrum of 2,4,6-trimethylphenol is well-documented.[5]
-
Mass Spectrometry: The mass spectrum of 2,4,6-trimethylphenol is available in public databases like NIST.[2][4][5]
Safety and Handling
Specific safety and handling information for this compound is not available. However, based on its structure and the properties of related compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
For the precursor, 2,4,6-trimethylphenol, it is classified as corrosive and an environmental hazard.
Conclusion
This compound is a chemical compound for which a clear synthesis protocol exists. However, a comprehensive dataset of its chemical and physical properties is currently lacking in the public domain. This guide has provided the available synthesis information and presented the well-documented properties of its precursor, 2,4,6-trimethylphenol, to serve as a valuable reference for researchers. Further experimental investigation is required to fully characterize the properties of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-trimethyl phenol, 527-60-6 [thegoodscentscompany.com]
- 4. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]
- 5. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]
- 6. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]
- 7. 527-60-6|2,4,6-Trimethylphenol|BLD Pharm [bldpharm.com]
Spectroscopic and Synthetic Profile of 3,5-Dibromo-2,4,6-trimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 3,5-Dibromo-2,4,6-trimethylphenol. Due to the limited availability of direct experimental spectroscopic data in public databases, this document focuses on a detailed, validated synthesis protocol and provides predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of chemical spectroscopy. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related halogenated phenolic compounds.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₉H₁₀Br₂O Molecular Weight: 293.98 g/mol Structure:
Synthesis Protocol
A detailed and reliable method for the synthesis of this compound has been reported and is outlined below.[1][2]
Materials:
-
2,4,6-trimethylphenol
-
Carbon tetrachloride
-
Bromine
Procedure:
-
Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.
-
Cool the solution using a water bath to a temperature between 20°C and 26°C.
-
Over a period of 15 minutes, add 230 ml (4.5 moles) of bromine to the solution. Hydrogen bromide gas will be evolved during this addition, and a slurry of this compound will form.[1]
-
Increase the temperature of the reaction mixture to 70-75°C, at which point the slurry should dissolve into a solution.
-
Maintain this temperature for 2 hours.
-
Remove any unreacted bromine by distillation, with the aid of an additional 1 liter of carbon tetrachloride.
-
Once 1 liter of solvent remains with the product, cool the solution to 25°C.
-
Filter the resulting light brown solid and dry it under a vacuum for 5 hours.[1]
This procedure is reported to yield approximately 260 g of the product.[1]
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| OH | 4.5 - 5.5 | Singlet (broad) |
| CH₃ (at C2, C6) | 2.3 - 2.5 | Singlet |
| CH₃ (at C4) | 2.2 - 2.4 | Singlet |
Prediction basis: The chemical shifts are estimated based on the typical values for phenolic hydroxyl groups and methyl groups on a substituted benzene ring. The presence of two bromine atoms is expected to have a minor deshielding effect on the adjacent methyl groups.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-OH (C1) | 150 - 155 |
| C-Br (C3, C5) | 115 - 120 |
| C-CH₃ (C2, C6) | 130 - 135 |
| C-CH₃ (C4) | 125 - 130 |
| CH₃ (at C2, C6) | 20 - 25 |
| CH₃ (at C4) | 15 - 20 |
Prediction basis: The chemical shifts are estimated based on the known values for substituted phenols. The bromine atoms will cause a significant upfield shift for the carbons they are attached to (C3 and C5), while the methyl and hydroxyl groups will have characteristic downfield shifts for the carbons they are attached to.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Major IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (methyl) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-Br stretch | 500 - 600 | Strong |
Prediction basis: The predicted IR bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule. The broad O-H stretch is a hallmark of phenols. The C-Br stretch is expected in the fingerprint region.
Predicted Mass Spectrometry Data
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Notes |
| 292/294/296 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two bromine atoms. |
| 277/279/281 | [M - CH₃]⁺ | Loss of a methyl group. |
| 213/215 | [M - Br]⁺ | Loss of a bromine atom. |
| 198 | [M - Br - CH₃]⁺ | Loss of a bromine atom and a methyl group. |
| 134 | [M - 2Br]⁺ | Loss of both bromine atoms. |
Prediction basis: The fragmentation pattern is predicted based on the stability of the resulting carbocations. The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for the molecular ion and any fragments containing both bromine atoms. The relative abundances of these isotopic peaks will be approximately 1:2:1.
Experimental Protocols for Spectroscopic Analysis
The following are general protocols that can be adapted for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a gas chromatograph inlet can be used.
-
Instrumentation: Use a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole analyzer).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.
Workflow for Synthesis and Spectroscopic Characterization
The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 3,5-Dibromo-2,4,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-2,4,6-trimethylphenol, a halogenated derivative of 2,4,6-trimethylphenol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on its synthesis precursor, 2,4,6-trimethylphenol, and general data on brominated phenols to offer valuable insights for researchers. The document details the synthesis, predicted physicochemical properties, and relevant analytical methodologies. It is important to note that a specific CAS number for this compound could not be identified in publicly available databases at the time of this writing. The CAS number for its precursor, 2,4,6-trimethylphenol, is 527-60-6.
Physicochemical Properties
Quantitative data for 2,4,6-trimethylphenol and related brominated phenols are summarized below to provide a comparative basis for the properties of this compound.
Table 1: Physicochemical Properties of 2,4,6-Trimethylphenol and Related Compounds
| Property | 2,4,6-Trimethylphenol | 4-Bromophenol | 2,4-Dibromophenol |
| CAS Number | 527-60-6 | 106-41-2[1] | |
| Molecular Formula | C₉H₁₂O[2] | C₆H₅BrO[1] | |
| Molecular Weight ( g/mol ) | 136.19[2] | 173.01[1] | |
| Appearance | Colorless to white crystalline solid[2] | White to off-white crystalline solid[1] | |
| Melting Point (°C) | 70-72 | 63-67[1] | |
| Boiling Point (°C) | 220 | 236-238[1] | |
| Solubility in Water | Sparingly soluble[2] | Slightly soluble[1] | Decreases with increasing bromination[3] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and ether[2] | Soluble in ethanol, ether, and chloroform[1] |
Table 2: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₀Br₂O | Based on the structure. |
| Molecular Weight ( g/mol ) | ~293.99 | Calculated based on the atomic weights. |
| Appearance | Likely a solid at room temperature | Increased molecular weight and polarity compared to the precursor. |
| Melting Point (°C) | Higher than 2,4,6-trimethylphenol | Halogenation generally increases the melting point. |
| Boiling Point (°C) | Significantly higher than 2,4,6-trimethylphenol | Increased molecular weight and intermolecular forces. |
| Solubility in Water | Lower than 2,4,6-trimethylphenol | The addition of bromine atoms typically decreases water solubility[3]. |
| Solubility in Organic Solvents | Likely soluble in common organic solvents | Similar to other halogenated phenols. |
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 2,4,6-trimethylphenol.
Experimental Protocol:
A detailed procedure involves dissolving 2,4,6-trimethylphenol in carbon tetrachloride, followed by the addition of bromine at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion. The product is isolated by cooling the solution, followed by filtration and drying[4].
-
Materials: 2,4,6-trimethylphenol, bromine, carbon tetrachloride.
-
Procedure:
-
Dissolve 1 mole of 2,4,6-trimethylphenol (136.2 g) in 2 liters of carbon tetrachloride.
-
Cool the solution using a water bath and add 4.5 moles of bromine (230 ml) at a temperature of 20-26°C over 15 minutes. Hydrogen bromide gas will be evolved.
-
A slurry of this compound is formed.
-
Increase the temperature to 70-75°C, at which point the slurry dissolves.
-
Maintain this temperature for 2 hours.
-
Remove unreacted bromine by distillation, with the addition of 1 liter of carbon tetrachloride.
-
Once 1 liter of solvent remains, cool the solution to 25°C.
-
Filter the resulting light brown solid and dry it under a vacuum for 5 hours[4].
-
Diagram 1: Synthesis Workflow of this compound
Caption: Synthesis of this compound.
Reactivity
The reactivity of this compound is influenced by the electron-donating hydroxyl and methyl groups, and the electron-withdrawing bromine atoms. The hydroxyl group activates the aromatic ring, making it susceptible to electrophilic substitution, although the existing bulky substituents may sterically hinder some reactions.
The parent compound, 2,4,6-trimethylphenol, is known to be oxidized by Fe(III) aquacomplexes, leading to the formation of 2,6-dimethyl-4-(hydroxymethyl)phenol and subsequently 3,5-dimethyl-4-hydroxybenzaldehyde[5]. It is plausible that this compound could undergo similar oxidative degradation, although the bromine substituents may alter the reaction kinetics and products.
Diagram 2: Potential Oxidative Degradation Pathway
Caption: Oxidative degradation of 2,4,6-trimethylphenol.
Analytical Methods
The analysis of this compound can be approached using methods established for halogenated phenols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of halogenated phenols[6].
General Experimental Protocol:
-
Sample Preparation: Samples can be prepared by dissolving in a suitable solvent like dichloromethane.
-
GC System: A gas chromatograph equipped with a capillary column (e.g., a low polarity silarylene phase) is suitable for separation[7].
-
Injection: A splitless injection mode is often used for trace analysis[7].
-
Oven Program: A temperature gradient program is employed to ensure good separation of analytes. For example, starting at 60°C, holding for a few minutes, and then ramping up to a higher temperature like 300°C[7].
-
MS Detection: A mass spectrometer is used for detection and identification. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for two bromine atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is another common method for the analysis of phenolic compounds.
General Experimental Protocol:
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Stationary Phase: A C18 reversed-phase column is commonly employed.
-
Detection: UV detection is suitable for phenolic compounds. The absorption maximum would need to be determined for this compound.
Potential Applications in Research and Drug Development
While specific biological activities of this compound are not well-documented, its structural similarity to other biologically active phenols suggests potential areas of investigation. Phenolic compounds are known for a wide range of activities, including antioxidant and antimicrobial properties. The introduction of bromine atoms can modulate these properties and influence pharmacokinetic parameters. This compound could serve as a scaffold or intermediate in the synthesis of more complex molecules for drug discovery programs.
Safety and Handling
Specific safety data for this compound is not available. However, based on the properties of its precursor and other halogenated phenols, it should be handled with care. 2,4,6-Trimethylphenol is corrosive and can cause severe skin burns and eye damage[8]. Halogenated phenols can be toxic and irritating. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer
This document is intended for informational purposes for research and development professionals. The information provided, particularly regarding the properties and reactivity of this compound, is largely based on extrapolation from related compounds due to the limited availability of direct experimental data. Researchers should exercise caution and conduct their own thorough safety and experimental assessments before using this compound.
References
- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 2. 2,4,6-Trimethylphenol | 527-60-6 | Benchchem [benchchem.com]
- 3. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. prepchem.com [prepchem.com]
- 5. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 2,4,6-Trimethylphenol(527-60-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
"physical characteristics of 3,5-Dibromo-2,4,6-trimethylphenol"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3,5-Dibromo-2,4,6-trimethylphenol. This halogenated phenol derivative is of interest to researchers in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules. This document outlines its synthesis, available physical property data, and standardized experimental protocols for its characterization.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties
| Property | 2,4,6-Trimethylphenol (Starting Material) | This compound |
| Molecular Formula | C₉H₁₂O | C₉H₁₀Br₂O |
| Molecular Weight | 136.19 g/mol | 293.98 g/mol |
| Melting Point | 70-72 °C | Not available |
| Boiling Point | 220 °C | Not available |
| Density | Not available | Not available |
| Solubility in Water | 1.01 g/L | Not available |
| Solubility in Organic Solvents | Soluble in ethanol and ether | Expected to be soluble in various organic solvents |
| Appearance | White crystalline solid | Light brown solid[1] |
Synthesis Protocol
A detailed method for the synthesis of this compound has been reported and is summarized below.[1]
Materials:
-
2,4,6-trimethylphenol
-
Carbon tetrachloride
-
Bromine
-
Water bath
-
Distillation apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.
-
Cool the solution to 20-26 °C using a water bath.
-
Slowly add 230 ml (4.5 moles) of bromine to the solution over a period of 15 minutes. Hydrogen bromide gas will be evolved. A slurry of this compound is formed.[1]
-
Increase the temperature to 70-75 °C and maintain for 2 hours, during which the slurry will dissolve.[1]
-
Remove unreacted bromine by distillation, aided by the addition of 1 liter of carbon tetrachloride.
-
Once 1 liter of solvent remains with the product, cool the solution to 25 °C.
-
Filter the resulting light brown solid.[1]
-
Dry the solid under vacuum for 5 hours.[1]
Workflow Diagram:
Experimental Protocols for Physical Characterization
The following are general, standardized protocols for determining the key physical properties of a crystalline organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.
Boiling Point Determination (for high-boiling solids)
For high-boiling solids, the boiling point can be determined using a micro-method.
Apparatus:
-
Thiele tube or a similar heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil
-
Bunsen burner or heating mantle
Procedure:
-
Place a small amount of the sample into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the sample.
-
Attach the test tube to a thermometer and immerse it in the heating bath (Thiele tube).
-
Heat the apparatus slowly.
-
As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Solubility Determination
This protocol helps to determine the solubility of the compound in various solvents.
Materials:
-
Test tubes
-
Spatula
-
Graduated cylinder or pipette
-
Vortex mixer (optional)
-
Solvents: water, ethanol, acetone, diethyl ether, toluene, 5% aq. NaOH, 5% aq. HCl
Procedure:
-
Add approximately 10 mg of the solid sample to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes (a vortex mixer can be used).
-
Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent at that concentration.
-
If the solid does not dissolve, the compound is considered insoluble or sparingly soluble.
-
Repeat the process for each solvent. The solubility in acidic and basic solutions can provide information about the compound's functional groups.
Density Determination
The density of a solid can be determined by the displacement method.
Apparatus:
-
Graduated cylinder
-
Analytical balance
-
A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble)
Procedure:
-
Weigh a sample of the dry solid using an analytical balance (mass, m).
-
Partially fill a graduated cylinder with a liquid in which the solid is insoluble and record the initial volume (V₁).
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
Record the new volume (V₂).
-
The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).
-
Calculate the density (ρ) using the formula: ρ = m / V.
Spectroscopic Data
While specific spectra for this compound are not provided in the initial search, the following spectroscopic techniques are essential for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy would provide detailed information about the molecular structure, including the number and types of protons and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule, such as the O-H stretch of the phenolic group and C-Br stretches.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, confirming the presence of bromine isotopes.
Conclusion
This technical guide has summarized the available information on this compound, with a focus on its synthesis and the experimental protocols required for its full physical characterization. While specific quantitative physical data for this compound remains to be experimentally determined and published, the provided methodologies offer a clear path for researchers to obtain this critical information. The synthesis protocol and the general characterization methods laid out here provide a solid foundation for the use of this compound in further research and development.
References
An In-depth Technical Guide to the Reactivity of 3,5-Dibromo-2,4,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 3,5-Dibromo-2,4,6-trimethylphenol, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. This document details its synthesis, and explores its reactivity in key transformations such as electrophilic substitution and oxidation, supported by experimental protocols and quantitative data.
Introduction
This compound, a derivative of the antioxidant 2,4,6-trimethylphenol (mesitol)[1][2][3][4], presents an interesting scaffold for chemical exploration. The presence of bromine atoms on the aromatic ring, combined with the steric hindrance and electronic effects of the methyl and hydroxyl groups, imparts a unique reactivity profile to the molecule. This guide will delve into the key aspects of its chemical behavior, providing valuable insights for its utilization in the synthesis of more complex molecules.
Synthesis of this compound
The primary route to this compound is through the electrophilic bromination of 2,4,6-trimethylphenol.[5][6] The methyl groups and the hydroxyl group are activating and direct the incoming electrophile to the ortho and para positions. Since the para position and both ortho positions are occupied by methyl groups, bromination occurs at the available meta positions relative to the hydroxyl group.
Experimental Protocol: Bromination of 2,4,6-trimethylphenol[5][6]
A detailed experimental procedure for the synthesis of this compound is provided below.
Materials:
-
2,4,6-trimethylphenol
-
Carbon tetrachloride
-
Bromine
-
Water bath
-
Distillation apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride in a suitable reaction vessel.
-
Cool the solution using a water bath to a temperature between 20°C and 26°C.
-
Slowly add 230 ml (4.5 moles) of bromine to the stirred solution over a period of 15 minutes. Hydrogen bromide gas will be evolved during the addition. A slurry of this compound will form.
-
After the addition is complete, increase the temperature of the reaction mixture to 70-75°C. The slurry should dissolve to form a clear solution.
-
Maintain the solution at this temperature for 2 hours.
-
Remove the unreacted bromine by distillation, adding 1 liter of carbon tetrachloride to aid in the process.
-
Once 1 liter of solvent remains with the product, cool the solution to 25°C. A light brown solid should precipitate.
-
Filter the solid and dry it under a vacuum for 5 hours.
This procedure typically yields a significant amount of the desired product.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2,4,6-trimethylphenol | 136.19 | 136.2 | 1 |
| Bromine | 159.81 | 719.1 | 4.5 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Purity |
| This compound | 294.00 | 260 | 99% |
Reactivity of this compound
The reactivity of this compound is governed by the interplay of the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atoms, as well as the significant steric hindrance around the aromatic ring.
Electrophilic Aromatic Substitution
Further electrophilic substitution on the this compound ring is challenging due to the already substituted positions. However, under harsh conditions, reactions such as nitration may occur, potentially leading to the formation of cyclohexenone derivatives rather than simple substitution products.
A study on the nitration of the similar compound, 3,4-dibromo-2,5,6-trimethylphenol, with fuming nitric acid in acetic acid resulted in the formation of 2,5,6-trinitrocyclohex-3-enones and 6-hydroxy-2,5-dinitrocyclohex-3-enones.[7] This suggests that this compound could undergo a similar reaction pathway, where the aromaticity is disrupted.
Caption: Plausible reaction pathway for the nitration of this compound.
Oxidation
The oxidation of hindered phenols, such as 2,4,6-trimethylphenol, has been studied and is known to proceed via phenoxyl radical intermediates.[8][9] The oxidation of 2,4,6-trimethylphenol with Fe(III) aquacomplexes, for instance, leads to the formation of 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde.[8][9]
While specific studies on the oxidation of this compound are scarce, it is expected to undergo oxidation at the methyl groups or the phenol moiety, potentially leading to the formation of quinones or other oxidized species. The bromine substituents would likely influence the reaction rate and the nature of the products formed.
Coupling Reactions
The bromine atoms in this compound provide handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds and could be employed to synthesize more complex derivatives. However, the steric hindrance imposed by the ortho-methyl groups can pose a significant challenge for these transformations.
While no specific examples of coupling reactions with this compound have been found in the literature, the successful coupling of other sterically hindered aryl bromides suggests that with the appropriate choice of catalyst, ligand, and reaction conditions, such transformations may be achievable. For instance, the Suzuki cross-coupling of 1,3,5-tribromobenzene with a pentamethylphenylboronic acid has been reported to yield a dibrominated biphenyl derivative as a side-product, indicating that coupling at sterically hindered positions is possible.[10]
Caption: Potential palladium-catalyzed cross-coupling reactions of this compound.
Applications in Drug Development and Medicinal Chemistry
The structural motif of this compound could serve as a valuable building block in the synthesis of novel bioactive molecules. The bromine atoms can be functionalized through coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships.
Conclusion
This compound is a readily accessible compound with a rich, albeit underexplored, reactivity profile. Its synthesis is straightforward, and it holds potential for further functionalization through electrophilic substitution and palladium-catalyzed cross-coupling reactions, despite the challenges posed by steric hindrance. The development of efficient protocols for these transformations could unlock the potential of this molecule as a versatile building block for the synthesis of complex aromatic compounds with potential applications in materials science and drug discovery. Further research into the reactivity and biological evaluation of derivatives of this compound is warranted to fully exploit its synthetic utility.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. connectsci.au [connectsci.au]
- 8. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. researchgate.net [researchgate.net]
3,5-Dibromo-2,4,6-trimethylphenol: A Technical Overview of its Physicochemical Properties and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2,4,6-trimethylphenol is a halogenated aromatic organic compound. As a derivative of 2,4,6-trimethylphenol, its physicochemical properties and biological activities are influenced by the presence of two bromine atoms on the phenolic ring. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, outlines experimental protocols for its characterization, and explores its potential biological relevance based on related compounds.
Physicochemical Properties
Solubility Profile
The presence of two bromine atoms and three methyl groups on the phenol ring significantly increases the molecule's lipophilicity and molecular weight compared to the parent compound, 2,4,6-trimethylphenol. The hydroxyl group can participate in hydrogen bonding, which may afford some solubility in polar solvents.
Expected Solubility Trends:
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The hydroxyl group allows for hydrogen bonding, but the bulky, nonpolar substituents will likely limit solubility, especially in water. Solubility is expected to be higher in alcohols than in water. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and have a polarity that is more compatible with the overall molecule. |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Moderate | While the molecule has significant nonpolar character, the polar hydroxyl group will limit solubility in highly nonpolar solvents. Synthesis procedures note the formation of a slurry in carbon tetrachloride, suggesting low solubility.[1] |
Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While an experimentally determined LogP for this compound is not available, it is expected to be significantly higher than that of 2,4,6-trimethylphenol due to the presence of the two lipophilic bromine atoms. A higher LogP value suggests a greater preference for nonpolar environments and potentially lower aqueous solubility.
Experimental Protocols
Determination of Aqueous Solubility
The following experimental methods, adapted from studies on other brominated phenols, are suitable for determining the aqueous solubility of this compound.
1. Shake-Flask Method (for moderately soluble compounds):
-
Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate. The concentration of the dissolved compound in the saturated solution is then determined.
-
Methodology:
-
An excess amount of this compound is added to a known volume of purified water or a buffer of specific pH in a sealed flask.
-
The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
2. Generator Column Method (for sparingly soluble compounds):
-
Principle: A column packed with a solid support coated with the test compound is used to generate a saturated aqueous solution.
-
Methodology:
-
A solid support material (e.g., Chromosorb W) is coated with this compound by dissolving the compound in a volatile solvent, mixing with the support, and then evaporating the solvent.
-
The coated support is packed into a column.
-
Purified water or a buffer is pumped through the column at a slow, constant flow rate.
-
The eluate, which is a saturated solution of the compound, is collected.
-
The concentration of the compound in the eluate is determined by extracting the analyte into an organic solvent and analyzing it by an appropriate chromatographic method.
-
Determination of Biological Activity (Hypothetical)
Based on the known activities of other halogenated phenols, the following assays could be employed to investigate the potential biological effects of this compound.
1. Antimicrobial Activity Assessment (Broth Microdilution Assay):
-
Principle: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a 96-well microtiter plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
2. Cytotoxicity Assay (MTT Assay):
-
Principle: To assess the effect of the compound on the viability of cancer cell lines. This colorimetric assay measures the metabolic activity of cells.
-
Methodology:
-
Seed cancer cells (e.g., a human lung cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Potential Biological Activity and Signaling Pathways
There is currently no direct evidence detailing the specific biological activities or signaling pathways affected by this compound. However, based on the known properties of halogenated phenols and the parent compound, 2,4,6-trimethylphenol, some potential mechanisms can be hypothesized.
Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[2] The introduction of halogen atoms can enhance the lipophilicity and reactivity of phenolic compounds, potentially leading to increased membrane disruption, enzyme inhibition, or induction of oxidative stress.
The parent compound, 2,4,6-trimethylphenol, has been shown to interact with the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. While it is not confirmed, it is plausible that this compound could also interact with this or other inflammatory signaling pathways.
Hypothetical Signaling Pathway: Inhibition of Inflammatory Response
The following diagram illustrates a hypothetical mechanism where this compound may inhibit the pro-inflammatory signaling cascade by targeting an upstream kinase or the COX-2 enzyme, leading to a reduction in the production of inflammatory mediators like prostaglandins.
Conclusion
While specific experimental data for this compound is limited, this guide provides a framework for its characterization based on the properties of related compounds. Its expected low aqueous solubility and high lipophilicity are key considerations for its handling and potential applications. Further research is warranted to elucidate its precise solubility profile, biological activities, and mechanisms of action. The experimental protocols and hypothetical signaling pathway presented here offer a starting point for future investigations into this compound.
References
An In-depth Technical Guide on the Stability and Storage of 3,5-Dibromo-2,4,6-trimethylphenol
Introduction
3,5-Dibromo-2,4,6-trimethylphenol is a halogenated aromatic organic compound. Its structure, featuring a phenolic hydroxyl group and bromine atoms on the aromatic ring, suggests potential sensitivities to light, heat, and oxidation. Understanding the stability and appropriate storage conditions is crucial for maintaining its chemical integrity and ensuring the reliability of experimental results in research and drug development. This guide provides an in-depth overview of the inferred stability profile and recommended storage and handling procedures for this compound.
Inferred Physicochemical Properties and Stability Profile
Based on the chemistry of related compounds, the stability of this compound is likely influenced by the following factors:
-
Light Sensitivity: Aromatic compounds, especially phenols, can be susceptible to photodegradation. The bromine substituents may further enhance this sensitivity. Exposure to UV or visible light could potentially lead to the formation of colored degradation products or radical species.
-
Thermal Stability: While many aromatic compounds are relatively stable at ambient temperatures, elevated temperatures can promote degradation. For brominated phenols, thermal decomposition can lead to the release of hydrogen bromide and the formation of various brominated byproducts.[1][2][3][4] The presence of methyl groups might slightly alter the decomposition pathway compared to unsubstituted bromophenols.
-
Oxidative Stability: Phenols are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The electron-donating hydroxyl and methyl groups on the ring make it prone to oxidation, potentially forming quinone-type structures or other colored impurities.
-
pH Sensitivity: The phenolic hydroxyl group is weakly acidic and will deprotonate under basic conditions to form a phenoxide ion. This phenoxide is generally more susceptible to oxidation than the protonated phenol. Therefore, storage in neutral or slightly acidic conditions is likely preferable.
Recommended Storage and Handling
Given the inferred stability profile, the following storage and handling guidelines are recommended to minimize degradation.
A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, preferably at 2-8°C for long-term storage. | To minimize the rate of potential thermal degradation and oxidative reactions. |
| Light | Store in an amber glass vial or a container wrapped in aluminum foil to protect from light.[5][6][7] | To prevent photodegradation.[5][8] |
| Atmosphere | For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Container | Use a tightly sealed, chemically resistant container, such as a glass bottle with a PTFE-lined cap.[9] | To prevent contamination and reaction with container materials. Glass is generally unreactive to bromine compounds.[9] |
| Incompatible Materials | Store separately from strong oxidizing agents, strong bases, and reactive metals.[6][10] | To avoid potentially vigorous or explosive reactions.[10] |
Proper handling is essential to prevent contamination and degradation during use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), when handling the compound.[6]
-
Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine particles or potential vapors.[6]
-
Light Exposure: Minimize exposure to ambient light during handling. Use amber glassware or cover containers with aluminum foil.[5]
-
Dispensing: Use clean, dry spatulas and glassware for dispensing. Avoid cross-contamination.
-
Disposal: Dispose of waste material containing this compound according to institutional and local regulations for chemical waste.
General Experimental Protocol for Stability Assessment
To empirically determine the stability of this compound, a formal stability study should be conducted. The following is a general protocol that can be adapted for this purpose.
To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, and light) over a defined period.
-
This compound (at least three different batches, if possible)
-
Calibrated stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Amber glass vials with PTFE-lined caps
-
HPLC-UV system
-
Reference standard of this compound
-
HPLC-grade solvents
-
Batch Selection: Use at least one, and preferably three, batches of the compound for the study.
-
Sample Preparation: Accurately weigh samples of the compound into amber glass vials.
-
Storage Conditions:
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[11]
-
Photostability: Expose samples to light conditions as specified in ICH guideline Q1B.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 1, 3, and 6 months.
-
Photostability: Test at the end of the light exposure period.
-
-
Analytical Method:
-
Develop and validate a stability-indicating HPLC-UV method capable of separating the parent compound from potential degradation products.[12]
-
The method should be able to quantify the parent compound and any major degradants.
-
-
Data Collection: At each time point, analyze the samples for:
-
Appearance (e.g., color change)
-
Purity (by HPLC)
-
Assay of the parent compound
-
Identification and quantification of any degradation products
-
-
Plot the purity and assay of the parent compound against time for each storage condition.
-
Identify and quantify any significant degradation products.
-
Based on the data, establish a re-test period or shelf life for the compound under defined storage conditions.
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cetjournal.it [cetjournal.it]
- 4. m.ciop.pl [m.ciop.pl]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. youthfilter.com [youthfilter.com]
- 8. camlab.co.uk [camlab.co.uk]
- 9. quora.com [quora.com]
- 10. LCSS: BROMINE [web.stanford.edu]
- 11. gmpsop.com [gmpsop.com]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to 3,5-Dibromo-2,4,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific literature on 3,5-Dibromo-2,4,6-trimethylphenol, a halogenated aromatic organic compound. This document details its synthesis, physicochemical properties, and potential biological activities, drawing from available research.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related compound, 2,4,6-Tribromo-3,5-dimethylphenol, and the starting material, 2,4,6-Trimethylphenol, offer valuable insights.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Br₂O | N/A |
| Molecular Weight | 293.98 g/mol | N/A |
| Melting Point | Not explicitly reported. The starting material, 2,4,6-Trimethylphenol, has a melting point of 70-72 °C.[1] | N/A |
| Boiling Point | Not explicitly reported. The starting material, 2,4,6-Trimethylphenol, has a boiling point of 220 °C.[1] | N/A |
| Appearance | Light brown solid (as per synthesis product description).[2] | [2] |
Synthesis
A detailed protocol for the synthesis of this compound has been reported. The synthesis involves the bromination of 2,4,6-trimethylphenol.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
2,4,6-trimethylphenol
-
Carbon tetrachloride
-
Bromine
-
Water bath
Procedure:
-
Dissolve 136.2 grams (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.
-
Cool the solution using a water bath.
-
Over a period of 15 minutes, add 230 ml (4.5 moles) of bromine to the solution, maintaining a temperature between 20°C and 26°C. Hydrogen bromide gas is evolved during this addition, resulting in a slurry of this compound.
-
Increase the temperature to 70°C to 75°C to obtain a clear solution.
-
Maintain the solution at this temperature for 2 hours.
-
Remove unreacted bromine by distillation, aided by the addition of 1 liter of carbon tetrachloride.
-
Once 1 liter of solvent remains with the product, cool the solution to 25°C.
-
Filter the resulting light brown solid.
-
Dry the solid under a vacuum for 5 hours.
This procedure yields approximately 260 g of the product.[2] Gas chromatography analysis of the product indicated 99% purity, though it was identified as "tribromomesitol" in the source, which may be a synonym or a closely related product of the reaction.[2]
Spectral Data
Biological Activity
Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of brominated phenols has been investigated for various biological effects, suggesting potential areas of interest for this specific compound.
Potential Antimicrobial and Cytotoxic Effects
Numerous studies have demonstrated the antimicrobial and cytotoxic properties of various brominated phenols isolated from marine organisms. For instance, a screening of 300 naturally occurring compounds identified several brominated diphenyl ethers with potent antineoplastic activity.[3][4] Specifically, 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol induced apoptosis in leukemia cell lines with IC50 values between 1.61 and 2.95 μM after 72 hours of incubation.[3][4] Another compound, 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol, also exhibited cytotoxic effects.[3] These findings suggest that the presence of bromine atoms on a phenol ring can contribute to significant biological activity.
The general experimental protocols for assessing cytotoxicity often involve the following assays:
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3] Cells are incubated with the test compound, and then MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the yellow MTT to a purple formazan product, which is then quantified spectrophotometrically.[3]
-
DEVDase Assay for Caspase-3 Activity: This fluorometric assay is used to determine the rate of apoptosis.[3] Caspase-3 is a key enzyme in the apoptotic pathway. The assay utilizes a synthetic substrate that is cleaved by active caspase-3, releasing a fluorescent molecule that can be measured.[3]
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the literature detailing signaling pathways or experimental workflows directly involving this compound. Research on related brominated phenols suggests that a logical workflow for investigating a novel compound like this would involve initial screening for biological activity followed by more in-depth mechanistic studies.
Below is a generalized workflow for the initial investigation of a novel brominated phenol.
Conclusion
This compound is a readily synthesizable compound. While direct experimental data on its physicochemical properties and biological activities are scarce, the broader literature on brominated phenols suggests that it may possess interesting cytotoxic and antimicrobial properties. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific fields. The provided experimental protocols for synthesis and biological evaluation can serve as a foundation for such future investigations.
References
- 1. 2,4,6-Trimethylphenol 97 527-60-6 [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. First Results from a Screening of 300 Naturally Occurring Compounds: 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol, 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol, and 5-epi-nakijinone Q as Substances with the Potential for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3,5-Dibromo-2,4,6-trimethylphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2,4,6-trimethylphenol is a halogenated aromatic compound with potential as an intermediate in organic synthesis. Its structure, featuring a hydroxyl group and bromine atoms on a substituted benzene ring, offers multiple reactive sites for further functionalization. While extensive applications in multi-step organic syntheses are not widely documented in readily available literature, its preparation from 2,4,6-trimethylphenol is well-established. These notes provide a comprehensive protocol for the synthesis of this compound, a foundational step for its potential use as a building block in the development of novel molecules.
Synthesis of this compound
The primary route to this compound is through the electrophilic bromination of 2,4,6-trimethylphenol. The methyl groups on the aromatic ring direct the bromine atoms to the available ortho and para positions relative to the hydroxyl group.
Reaction Scheme
Caption: Synthesis of this compound.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,4,6-trimethylphenol | [1] |
| Reagent | Bromine | [1] |
| Solvent | Carbon Tetrachloride | [1] |
| Molar Ratio (Phenol:Bromine) | 1 : 4.5 | [1] |
| Initial Temperature | 20-26 °C | [1] |
| Reaction Temperature | 70-75 °C | [1] |
| Reaction Time | 2 hours at 70-75 °C | [1] |
| Yield | ~260 g from 136.2 g of starting material | [1] |
| Purity (by GC) | 99% (as tribromomesitol) | [1] |
Experimental Protocol: Synthesis of this compound[1]
This protocol details the laboratory-scale synthesis of this compound.
Materials
-
2,4,6-trimethylphenol (136.2 g, 1 mole)
-
Carbon tetrachloride (3 L)
-
Bromine (230 ml, 4.5 moles)
-
Water bath
-
Heating mantle
-
Distillation apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure
-
Dissolve 136.2 g of 2,4,6-trimethylphenol in 2 L of carbon tetrachloride in a suitable reaction vessel.
-
Cool the solution using a water bath.
-
Slowly add 230 ml of bromine to the solution over a period of 15 minutes, maintaining the temperature between 20 °C and 26 °C. Hydrogen bromide gas will be evolved during this addition. A slurry of this compound will form.
-
After the addition is complete, increase the temperature to 70-75 °C. The slurry will dissolve to form a solution.
-
Maintain the solution at 70-75 °C for 2 hours.
-
Remove the unreacted bromine by distillation, adding 1 L of fresh carbon tetrachloride to aid in the removal.
-
Once 1 L of solvent remains with the product, cool the solution to 25 °C. A light brown solid will precipitate.
-
Filter the solid and dry it under vacuum for 5 hours.
-
The yield of the light brown solid is approximately 260 g.
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Potential Applications in Organic Synthesis: A Note on Current Findings
Researchers and drug development professionals are encouraged to consider this compound as a potential building block. The presence of two bromine atoms offers the possibility of sequential or double coupling reactions to introduce new aryl or alkyl groups, leading to more complex molecular architectures. The steric hindrance provided by the flanking methyl groups may also influence the regioselectivity of reactions at the hydroxyl group.
Future work could explore the reactivity of this compound in various catalytic systems to develop novel synthetic methodologies and access new chemical entities for screening in drug discovery programs.
References
Application Notes and Protocols for the Derivatization of 3,5-Dibromo-2,4,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 3,5-Dibromo-2,4,6-trimethylphenol, a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document outlines detailed protocols for key transformations, including O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a halogenated aromatic compound featuring a reactive hydroxyl group and two bromine atoms, making it an excellent substrate for a variety of chemical modifications. The steric hindrance provided by the flanking methyl groups can influence reactivity and selectivity, offering unique synthetic opportunities. Derivatization at the phenolic oxygen allows for the introduction of various functional groups, leading to the formation of ethers and esters. Furthermore, the carbon-bromine bonds serve as handles for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds. These transformations open avenues for the development of new molecular entities with tailored biological activities and material properties.
Derivatization Strategies
The primary sites for derivatization on this compound are the phenolic hydroxyl group and the two bromine atoms. The following sections detail the experimental protocols for these transformations.
Experimental Protocols
O-Alkylation: Synthesis of 3,5-Dibromo-2,4,6-trimethylphenyl Ethers
This protocol describes the synthesis of ether derivatives via the Williamson ether synthesis.
Workflow for O-Alkylation:
Caption: General workflow for the O-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether derivative.
O-Acylation: Synthesis of 3,5-Dibromo-2,4,6-trimethylphenyl Esters
This protocol outlines the formation of ester derivatives.
Workflow for O-Acylation:
Caption: General workflow for the O-acylation of this compound.
Materials:
-
This compound
-
Pyridine or Dichloromethane (DCM)
-
Triethylamine (TEA) (if using DCM as solvent)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or DCM.
-
If using DCM, add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM (if necessary) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or silica gel column chromatography to yield the pure ester.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the aromatic ring can be substituted using various palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds.
This protocol describes the formation of a new C-C bond by reacting with a boronic acid. The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds.
Workflow for Suzuki Coupling:
Caption: General workflow for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-2.2 eq, depending on whether mono- or di-substitution is desired), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
This protocol allows for the formation of a C-N bond with an amine. The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., sodium tert-butoxide, potassium phosphate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium pre-catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.4-2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.2-2.4 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the derivatization of this compound. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions used.
| Derivative Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ether | Iodomethane, NaH | DMF | RT | 12 | 85-95 |
| Ester | Benzoyl chloride, Pyridine | Pyridine | RT | 6 | 90-98 |
| Biaryl | Phenylboronic acid, Pd(PPh3)4, K2CO3 | Toluene/H2O | 90 | 18 | 70-85 |
| Arylamine | Morpholine, Pd2(dba)3, XPhos, NaOtBu | Toluene | 100 | 16 | 75-90 |
Applications of Derivatives
Derivatives of this compound have potential applications in several areas of research and development:
-
Drug Development: The introduction of diverse functional groups can lead to the discovery of new bioactive molecules. Bromophenols and their derivatives have been investigated for their anticancer, antimicrobial, and antioxidant properties. The synthesized derivatives can be screened for a wide range of biological activities.
-
Materials Science: The rigid aromatic core and the potential for creating extended conjugated systems through cross-coupling reactions make these derivatives interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Chemical Probes: The derivatized compounds can be functionalized with fluorescent tags or other reporter groups to serve as chemical probes for studying biological systems.
These protocols provide a foundation for the synthesis of a diverse library of compounds from this compound, enabling further exploration of their properties and applications. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
Analytical Techniques for 3,5-Dibromo-2,4,6-trimethylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 3,5-Dibromo-2,4,6-trimethylphenol. The following sections outline methodologies for sample preparation and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
HPLC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in complex matrices without the need for derivatization.
Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples
Solid-phase extraction is a robust method for the extraction and pre-concentration of brominated phenols from aqueous samples such as environmental water or biological fluids.[1][2]
Protocol:
-
Sample Acidification: Acidify the aqueous sample to a pH of approximately 2-3 with a suitable acid (e.g., hydrochloric acid) to ensure the analyte is in its neutral form.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) by sequentially passing methanol followed by acidified deionized water through the cartridge.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a steady flow rate.
-
Washing: Wash the cartridge with deionized water to remove interfering polar impurities.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
-
Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumental Parameters
The following are representative instrumental parameters for the analysis of brominated phenols. Optimization for this compound is recommended.
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), negative mode |
| Ion Source Temperature | 300 - 350 °C |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Gas | Nitrogen |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data (Representative)
The following table presents hypothetical but realistic MRM transitions and other quantitative parameters for this compound. These values should be experimentally determined.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | 292.9 | [M-H-Br]⁻ | [M-H-CH₃]⁻ | To be optimized | 0.1 - 1.0 ng/L | 0.3 - 3.0 ng/L |
Note: The exact m/z values for the precursor and product ions will depend on the isotopic pattern of bromine.
HPLC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenols, derivatization is often employed to improve chromatographic performance and sensitivity.[3]
Sample Preparation and Derivatization
For GC-MS analysis, after extraction (e.g., using liquid-liquid extraction or SPE as described above), a derivatization step is typically performed.
Protocol: Acetylation Derivatization
-
Extract Preparation: The dried extract containing this compound is dissolved in a suitable solvent (e.g., ethyl acetate).
-
Reagent Addition: Add a derivatizing agent such as acetic anhydride and a catalyst (e.g., pyridine or potassium carbonate).
-
Reaction: Heat the mixture at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 30-60 minutes) to allow for the complete conversion of the phenol to its acetate ester.
-
Quenching and Extraction: After cooling, quench the reaction with water and extract the derivatized product into an organic solvent (e.g., hexane).
-
Washing and Drying: Wash the organic phase with a dilute acid and then with water. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Carefully concentrate the final extract to a suitable volume for GC-MS analysis.
GC-MS Instrumental Parameters
The following are general GC-MS parameters that can be adapted for the analysis of the derivatized this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Quantitative Data (Representative)
The following table provides hypothetical but realistic quantitative parameters for the GC-MS analysis of the acetylated derivative of this compound.
| Analyte (as acetate derivative) | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 3,5-Dibromo-2,4,6-trimethylphenyl acetate | To be determined | Molecular Ion | [M-COCH₃]⁺ | Other characteristic fragments | 0.5 - 5.0 µg/L | 1.5 - 15.0 µg/L |
Note: The m/z values should be determined from the mass spectrum of the derivatized standard.
GC-MS Experimental Workflow with Derivatization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The hydroxyl (-OH) proton will appear as a singlet with a chemical shift that is dependent on concentration and solvent. The methyl protons will appear as distinct singlets.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the methyl carbons. The carbons attached to the bromine atoms and the hydroxyl group will be significantly shifted.
Mass Spectrometry (MS)
The mass spectrum of this compound will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of methyl groups and bromine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching vibrations for the aromatic ring, will also be present. The C-Br stretching vibrations will appear in the fingerprint region.
Logical Relationships in Analytical Method Selection
The choice between HPLC-MS/MS and GC-MS will depend on the specific requirements of the analysis.
Analytical Method Selection Logic
References
Application Notes and Protocols: Reaction Mechanisms of 3,5-Dibromo-2,4,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known and anticipated reaction mechanisms of 3,5-Dibromo-2,4,6-trimethylphenol. This document includes detailed experimental protocols for its synthesis, summaries of key reaction pathways, and visualizations of these mechanisms to support research and development activities.
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic bromination of 2,4,6-trimethylphenol. The methyl groups on the aromatic ring are activating and, along with the hydroxyl group, direct the bromine atoms to the available ortho and para positions.
Experimental Protocol: Bromination of 2,4,6-trimethylphenol
This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[1]
Materials:
-
2,4,6-trimethylphenol (1 mole, 136.2 g)
-
Carbon tetrachloride (2 L for reaction, 1 L for distillation)
-
Bromine (4.5 moles, 230 ml)
-
Water bath
-
Distillation apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 136.2 g of 2,4,6-trimethylphenol in 2 L of carbon tetrachloride in a suitable reaction vessel.
-
Cool the solution using a water bath to a temperature of 20-26 °C.
-
Slowly add 230 ml of bromine to the stirred solution over a period of 15 minutes. Hydrogen bromide gas will be evolved. A slurry of this compound will form.
-
After the addition is complete, increase the temperature of the reaction mixture to 70-75 °C. The slurry should dissolve to form a clear solution.
-
Maintain the solution at 70-75 °C for 2 hours.
-
Remove unreacted bromine by distillation, adding 1 L of fresh carbon tetrachloride to aid in the removal.
-
Once the volume of the solution is reduced to approximately 1 L, cool the solution to 25 °C. A light brown solid should precipitate.
-
Filter the solid product and dry it under vacuum for 5 hours.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,4,6-trimethylphenol | [1] |
| Moles of Starting Material | 1 mole | [1] |
| Brominating Agent | Bromine | [1] |
| Moles of Bromine | 4.5 moles | [1] |
| Solvent | Carbon tetrachloride | [1] |
| Reaction Temperature | 20-26 °C (addition), 70-75 °C (reaction) | [1] |
| Reaction Time | 2 hours at 70-75 °C | [1] |
| Product Yield | 260 g | [1] |
| Product Purity (by GC) | 99% (as tribromomesitol) | [1] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Key Reaction Mechanisms
As a sterically hindered phenol, the reactivity of this compound is dominated by reactions involving the hydroxyl group and the aromatic ring.
Free-Radical Scavenging
Hindered phenols are excellent antioxidants due to their ability to act as free-radical scavengers. The bulky substituents around the hydroxyl group enhance the stability of the resulting phenoxyl radical.
The proposed mechanism involves the donation of the hydrogen atom from the hydroxyl group to a free radical (R•), which is thereby neutralized. This process generates a stable 3,5-dibromo-2,4,6-trimethylphenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the oxygen atom.
Caption: Free-radical scavenging mechanism of this compound.
Oxidative Coupling
The 3,5-dibromo-2,4,6-trimethylphenoxyl radical, formed through oxidation, can undergo coupling reactions. While specific studies on this molecule are limited, analogous reactions with other hindered phenols suggest the formation of C-C or C-O coupled dimers. The formation of a diphenoquinone via C-C coupling is a common pathway for phenols with substitution at the 2, 4, and 6 positions.
Caption: Potential oxidative coupling pathways for this compound.
Further Bromination and Rearrangement
Further bromination of this compound can lead to the formation of a non-aromatic intermediate, 3,4,5-tribromo-2,4,6-trimethyl-2,5-cyclohexadienone. This intermediate can then undergo rearrangement to yield a tribrominated phenol.
Caption: Further bromination and rearrangement of this compound.
Areas for Further Investigation
While the synthesis and general reactivity of this compound as a hindered phenol are understood, specific experimental data on its reaction products and kinetics are limited. Key areas for future research include:
-
Isolation and characterization of oxidative coupling products: Detailed studies are needed to identify the specific structures and relative yields of C-C and C-O dimers under various oxidative conditions.
-
Nucleophilic aromatic substitution: Investigation into the potential for displacing the bromine atoms with various nucleophiles could open up new synthetic pathways to novel derivatives.
-
Biological activity: Given its structure as a hindered phenol, exploring its antioxidant potential in biological systems and its potential applications in drug development could be a fruitful area of research.
-
Involvement in signaling pathways: Research into whether this molecule or its derivatives can modulate any cellular signaling pathways is currently an open area.
References
Application Notes and Protocols: 3,5-Dibromo-2,4,6-trimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2,4,6-trimethylphenol, also known as dibromomesitol, is a halogenated derivative of 2,4,6-trimethylphenol (mesitol). While the initial hypothesis might suggest its use as a reagent for transferring bromine atoms to other molecules, a review of the scientific and patent literature indicates that its primary role is not as a brominating agent. Instead, it is most commonly encountered as a stable product of the exhaustive bromination of 2,4,6-trimethylphenol. Its significance lies in its chemical stability and its application as a monomer or additive in the production of flame-retardant polymers and epoxy resins.
Studies on the thermal decomposition of brominated compounds consistently highlight the stability of meta-bromophenols like this compound, especially when compared to their ortho- and para-substituted counterparts.[1][2][3][4][5][6][7] This stability is attributed to the electronic and steric effects of the substituents on the phenol ring. Its primary applications, therefore, leverage this robustness, particularly in materials science for creating polymers that can withstand high temperatures.[8][9]
This document provides detailed protocols for the synthesis of this compound and summarizes its key applications based on available literature.
Synthesis of this compound
The most direct application of a bromination reaction involving this compound is its own synthesis. The protocol below is based on the electrophilic aromatic substitution of 2,4,6-trimethylphenol.
Experimental Protocol: Bromination of 2,4,6-Trimethylphenol
This protocol describes the preparation of this compound via the direct bromination of 2,4,6-trimethylphenol in acetic acid.
Materials:
-
2,4,6-trimethylphenol (Mesitol)
-
Bromine (Br₂)
-
Iodine (I₂) (catalyst)
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Chloroform (CHCl₃) for recrystallization
-
Deionized water
Procedure: [10]
-
In a suitable reaction flask, dissolve 20 g of 2,4,6-trimethylphenol and 5 g of iodine in 100 mL of glacial acetic acid.
-
While stirring the solution, slowly add 16 mL of bromine. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.
-
After the addition is complete, continue stirring the mixture in the dark overnight to ensure the reaction goes to completion.
-
Following the overnight stirring, quench the reaction by adding an excess of cold water containing sodium thiosulfate. The sodium thiosulfate will neutralize any unreacted bromine.
-
Cool the resulting suspension to facilitate the precipitation of the crude product.
-
Isolate the crude this compound by filtration.
-
Purify the crude product by recrystallization from chloroform to yield the final product as crystals.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications of this compound
The primary utility of this compound is not as a reagent but as a building block in materials science, valued for the stability conferred by its meta-bromo substitutions.
Flame Retardant Epoxy Resins
Patents disclose the use of this compound as a key component in formulations for encapsulating electronic components. It is reacted with multifunctional epoxides, such as cresol-formaldehyde epoxy novolac resins, to form adducts. These adducts are then incorporated into polymer matrices to enhance their flame retardancy.[8][9]
Key Features:
-
High Bromine Content: Contributes to effective flame retardancy.
-
Thermal Stability: The meta-substitution pattern ensures the molecule remains intact at high processing temperatures, which is crucial for producing reliable electronic components.
Synthesis of Other Brominated Compounds
While not a general brominating agent, this compound can serve as a precursor for more complex molecules. For instance, it has been used as a starting material where further bromination occurs on one of the methyl groups to produce 4-(bromomethyl)-3,5-dibromo-2,6-dimethylphenol.[11] This subsequent functionalization allows for its integration into different molecular scaffolds, potentially for applications in drug discovery as an estrogen receptor modulator.[11]
Summary of Applications
| Application Area | Role of this compound | Key Property Leveraged | Reference(s) |
| Materials Science | Monomer/Adduct in Epoxy Resin Formulations | Thermal Stability, High Bromine Content | [8][9] |
| Organic Synthesis | Starting Material for Further Functionalization | Stable Phenolic Core | [11] |
Logical Relationship of Applications
Caption: Key properties and applications of this compound.
Conclusion
This compound is a product of the exhaustive bromination of mesitol. Its chemical significance stems from its high thermal stability, a characteristic of its meta-brominated phenolic structure. Contrary to what its name might suggest, it is not employed as a reagent for brominating other substrates. Instead, its utility is primarily in materials science, where it serves as a valuable monomer for creating high-performance, flame-retardant epoxy resins used in electronics. It also holds potential as a stable intermediate for the synthesis of more complex, functionalized molecules. Future research may continue to build upon these applications, leveraging the unique stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. patents.justia.com [patents.justia.com]
- 10. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 11. WO2004073612A2 - Estrogen receptor modulators - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Polymerization of Substituted Phenols
Introduction
Therefore, this document is divided into two main sections. The first section details the laboratory-scale synthesis of the monomer 3,5-Dibromo-2,4,6-trimethylphenol. The second section provides a comprehensive protocol for a well-established and analogous polymerization: the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) via oxidative coupling of 2,6-dimethylphenol. This serves as a representative example of polymer synthesis from a substituted phenol and can provide a foundational methodology for researchers exploring the polymerization of other phenolic monomers.
Section 1: Synthesis of this compound
Application Note: This protocol describes the synthesis of this compound via the bromination of 2,4,6-trimethylphenol. This method is effective for producing the dibrominated product in high purity. The resulting compound can be used as a monomer for exploratory polymerization studies or as a building block in organic synthesis.
Experimental Protocol: Bromination of 2,4,6-trimethylphenol
This protocol outlines the necessary reagents, equipment, and steps for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |
| 2,4,6-trimethylphenol | C₉H₁₂O | 136.19 | 136.2 g (1 mole) | Sigma-Aldrich, ≥99% |
| Bromine | Br₂ | 159.81 | 230 mL (4.5 moles) | Acros Organics, 99.8% |
| Carbon tetrachloride | CCl₄ | 153.82 | 3 L | Fisher Scientific, ACS Grade |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Water bath
-
Heating mantle with temperature controller
-
Condenser
-
Distillation apparatus
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Dissolution of Starting Material: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 L of carbon tetrachloride.
-
Bromine Addition: Cool the flask in a water bath to maintain a temperature of 20-26 °C. Slowly add 230 mL (4.5 moles) of bromine from the dropping funnel over a period of 15 minutes with continuous stirring. Hydrogen bromide gas will be evolved during this addition. A slurry of this compound will form.
-
Heating and Reflux: After the addition is complete, replace the water bath with a heating mantle and increase the temperature to 70-75 °C. The slurry will dissolve, and the resulting solution is held at this temperature for 2 hours.
-
Removal of Excess Bromine: After the 2-hour reflux period, arrange the apparatus for distillation. Add 1 L of fresh carbon tetrachloride to the reaction mixture and distill off the solvent to remove any unreacted bromine. Continue the distillation until 1 L of solvent remains with the product.
-
Crystallization and Filtration: Cool the remaining solution to 25 °C. A light brown solid will precipitate. Collect the solid product by filtration using a Büchner funnel.
-
Drying: Dry the filtered solid in a vacuum oven for 5 hours. The expected yield is approximately 260 g. Gas chromatography can be used to confirm the purity of the final product.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Section 2: Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)
Application Note: This protocol describes the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) via oxidative coupling polymerization of 2,6-dimethylphenol. This method is a well-established industrial process and serves as a valuable model for the synthesis of poly(phenylene ether)s. The reaction is catalyzed by a copper-amine complex in the presence of oxygen. The molecular weight and properties of the resulting polymer can be influenced by reaction conditions and the presence of additives.
Experimental Protocol: Oxidative Coupling Polymerization of 2,6-Dimethylphenol
This protocol provides the details for the synthesis of PPO using a solution polymerization method.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |
| 2,6-Dimethylphenol (2,6-DMP) | C₈H₁₀O | 122.16 | 24.43 g (0.2 mol) | Sigma-Aldrich, 99% |
| Toluene | C₇H₈ | 92.14 | 140 cm³ | Fisher Scientific, ACS Grade |
| Copper(II) bromide | CuBr₂ | 223.35 | 0.179 g (0.8 mmol) | Alfa Aesar, 99% |
| Dibutylamine | C₈H₁₉N | 129.24 | 10.9 cm³ (66.5 mmol) | Sigma-Aldrich, 99.5% |
| Acetic acid | CH₃COOH | 60.05 | 10 cm³ | Fisher Scientific, Glacial |
| Ethanol | C₂H₅OH | 46.07 | As needed for precipitation | Decon Labs, 200 proof |
| Oxygen | O₂ | 32.00 | Gas cylinder | Airgas, High Purity |
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Dropping funnel
-
Beaker for precipitation
-
Büchner funnel and filter flask
-
Drying oven
Procedure:
-
Catalyst Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, prepare the catalyst solution by dissolving 0.179 g (0.8 mmol) of copper(II) bromide and 10.9 cm³ (66.5 mmol) of dibutylamine in 70 cm³ of toluene.
-
Reaction Setup: Begin stirring the catalyst solution and bubble oxygen through it.
-
Monomer Addition: In a separate beaker, dissolve 24.43 g (0.2 mol) of 2,6-dimethylphenol in 70 cm³ of toluene. Transfer this solution to a dropping funnel.
-
Polymerization: Add the 2,6-DMP solution dropwise to the stirred catalyst mixture over a period of 90 minutes at 25 °C, while continuously bubbling oxygen through the reaction mixture.
-
Termination: After 90 minutes, stop the oxygen flow and terminate the reaction by adding 10 cm³ of acetic acid.
-
Precipitation: Pour the reaction mixture into a beaker containing a sufficient amount of vigorously stirred ethanol to precipitate the polymer.
-
Isolation and Washing: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with ethanol.
-
Drying: Dry the PPO polymer in an oven at a suitable temperature (e.g., 80 °C) until a constant weight is achieved.
Quantitative Data from a Representative Experiment:
The following table summarizes the effect of an additive, 2,4,6-trimethylphenol (TMP), on the properties of PPO synthesized by a similar solution polymerization method, as an example of how reaction components can be varied.
| Sample ID | 2,4,6-TMP (wt %) | Yield (%) | Mₙ (x 10⁴ g/mol ) | Mₙ (x 10⁴ g/mol ) | Polydispersity (Đ) |
| P-1 | 0 | 90 | 2.93 | 7.04 | 2.4 |
| P-2 | 0.2 | 89 | 2.35 | 5.87 | 2.5 |
| P-3 | 0.5 | 88 | 1.54 | 4.41 | 2.9 |
| P-4 | 1.0 | 87 | 0.98 | 3.42 | 3.5 |
| P-5 | 1.5 | 86 | 0.65 | 2.55 | 3.9 |
| P-6 | 2.2 | 85 | 0.46 | 2.07 | 4.5 |
Data adapted from a study on the influence of 2,4,6-trimethylphenol on PPO synthesis.
Workflow Diagram:
Caption: Workflow for the synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide).
Application Notes and Protocols for 3,5-Dibromo-2,4,6-trimethylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the known biological activities of derivatives of 3,5-Dibromo-2,4,6-trimethylphenol and related brominated phenolic compounds. The information is intended to guide researchers in exploring the potential of these molecules in drug discovery and development. Detailed protocols for relevant biological assays are also included.
Biological Activities of this compound Derivatives and Analogs
Derivatives of this compound and structurally related brominated phenols have demonstrated a range of biological activities, including anticancer, enzyme inhibitory, and antimicrobial properties. The following sections summarize the available quantitative data for these activities.
Anticancer Activity
A study on chalcone and flavone derivatives of a structurally related 3,5-dibromo-4,6-dimethoxyacetophenone has shown significant cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines.
| Compound | Derivative Type | Cell Line | IC50 (µM) |
| (E)-1-(3,5-dibromo-2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | Chalcone | MCF-7 | 4.12 ± 0.55 |
| (E)-1-(3,5-dibromo-2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | Chalcone | A549 | 7.40 ± 0.67 |
| 6,8-dibromo-5,7-dimethoxy-2-phenyl-4H-chromen-4-one | Flavone | MCF-7 | 8.50 ± 0.82 |
| 6,8-dibromo-2-(4-chlorophenyl)-5,7-dimethoxy-4H-chromen-4-one | Flavone | MCF-7 | 5.10 ± 0.61 |
| 6,8-dibromo-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Flavone | MCF-7 | 6.96 ± 0.66 |
Enzyme Inhibitory Activity
The same study on chalcone and flavone derivatives also revealed inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes.
| Compound | Derivative Type | Enzyme | IC50 (µM) |
| (E)-1-(3,5-dibromo-2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | Chalcone | α-glucosidase | 15.30 ± 1.11 |
| 6,8-dibromo-5,7-dimethoxy-2-phenyl-4H-chromen-4-one | Flavone | α-glucosidase | 10.12 ± 0.94 |
| (E)-1-(3,5-dibromo-2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | Chalcone | α-amylase | > 100 |
| 6,8-dibromo-5,7-dimethoxy-2-phenyl-4H-chromen-4-one | Flavone | α-amylase | 45.62 ± 2.13 |
Antimicrobial Activity
While specific data for derivatives of this compound is limited, a study on brominated phenols with lactamomethyl moieties showed that 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one exhibited antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the parent compound, which can serve as a starting material for the generation of various derivatives.[1]
Materials:
-
2,4,6-trimethylphenol
-
Carbon tetrachloride
-
Bromine
-
Water bath
-
Distillation apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.
-
Cool the solution using a water bath.
-
Slowly add 230 ml (4.5 moles) of bromine at a temperature of 20°C to 26°C over a period of 15 minutes. Hydrogen bromide gas will be evolved.
-
A slurry of this compound will be obtained.
-
Increase the temperature to 70°C to 75°C to obtain a clear solution.
-
Maintain the solution at this temperature for 2 hours.
-
Remove the unreacted bromine by distillation with the aid of 1 liter of carbon tetrachloride.
-
When 1 liter of solvent remains with the product, cool the solution to 25°C.
-
Filter the resulting light brown solid and dry it under a vacuum for 5 hours.
-
A yield of approximately 260 g (99% purity by gas chromatography) is expected.
Anticancer Activity - MTT Assay
This protocol is adapted from a study on related chalcone and flavone derivatives and can be used to assess the cytotoxicity of this compound derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing - Broth Microdilution Method
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations of Experimental Workflows and Potential Signaling Pathways
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives, as well as a hypothetical signaling pathway that could be investigated based on the known activities of related phenolic compounds.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Caption: A potential mechanism of anticancer activity involving the induction of apoptosis through oxidative stress.
Caption: A simplified workflow for determining the enzyme inhibitory activity of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dibromo-2,4,6-trimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-Dibromo-2,4,6-trimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted 2,4,6-trimethylphenol, monobrominated intermediates (e.g., 3-bromo-2,4,6-trimethylphenol), and potentially over-brominated products such as tribrominated species. Residual bromine and hydrobromic acid from the reaction are also common contaminants in the crude product.[1]
Q2: What is the initial purification step for the crude product?
A2: The initial purification involves filtering the solid product from the reaction mixture and drying it under a vacuum.[1] This removes the bulk of the solvent and some volatile impurities. Further purification is typically required to remove colored impurities and byproducts.
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification methods are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude product and the desired final purity.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the purification process. It allows for the qualitative assessment of the number of components in a mixture and helps in identifying the fractions containing the pure product during column chromatography.
Troubleshooting Guides
Recrystallization
Issue: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the phenol.
-
Solution: Try a more polar solvent or a solvent mixture. For brominated aromatic compounds, solvents like toluene, dichloromethane, chloroform, or alcohols (methanol, ethanol, isopropanol) can be effective.[2][3] A mixture of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is sparingly soluble) can also be used.
Issue: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The cooling process is too rapid.
-
Solution 1: Allow the solution to cool slowly to room temperature and then place it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Possible Cause 2: The solution is supersaturated with impurities.
-
Solution 2: Try a different recrystallization solvent or pre-purify the crude product using a short column of silica gel to remove some of the impurities before recrystallization.
Issue: The resulting crystals are colored (e.g., light brown).
-
Possible Cause: Residual bromine or colored impurities are present.
-
Solution: Washing the crude solid with a solution of sodium thiosulfate or sodium bisulfite can help remove residual bromine.[4] If the color persists after recrystallization, a charcoal treatment of the hot solution before filtration may be necessary to adsorb colored impurities.
Column Chromatography
Issue: Poor separation of the desired compound from impurities on the TLC plate.
-
Possible Cause: The chosen eluent system is not optimal.
-
Solution: Systematically vary the polarity of the eluent. For phenols, mixtures of a non-polar solvent like hexane or cyclohexane with a more polar solvent like ethyl acetate or dichloromethane are commonly used.[5] A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate, gradually increasing the polarity.
Issue: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Issue: The compound streaks on the TLC plate and the column.
-
Possible Cause: The compound is acidic and is interacting strongly with the silica gel.
-
Solution: Add a small amount of a weak acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent system. This can help to protonate the phenol and reduce its interaction with the silica, resulting in better peak shapes.
Data Presentation
Table 1: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Toluene | Good for dissolving aromatic compounds at elevated temperatures.[2] |
| Dichloromethane/Hexane | A "good" solvent and an "anti-solvent" system that allows for controlled crystallization.[6] |
| Ethanol/Water | A polar protic solvent system that can be effective for phenols.[7] |
| Isopropanol | A common solvent for recrystallizing alkylated phenols.[8] |
Table 2: Suggested TLC and Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 |
| Mobile Phase (TLC) | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) |
| Mobile Phase (Column) | Gradient elution starting with Hexane and gradually increasing the proportion of Ethyl Acetate. |
| Visualization | UV light (254 nm) and/or staining with a potassium permanganate or p-anisaldehyde solution.[9] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system (see Table 1). The ideal solvent should dissolve the crude this compound when hot but not at room temperature.
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them in a vacuum oven.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates with the crude material. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. If separation is poor, a gradient elution can be performed by gradually increasing the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Column chromatography experimental workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 3. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dibromo-2,4,6-trimethylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound unexpectedly low?
A low yield can stem from several factors, ranging from suboptimal reaction conditions to incomplete conversion of the starting material.
-
Incomplete Reaction: The bromination of 2,4,6-trimethylphenol may not have gone to completion. It is crucial to ensure a sufficient reaction time and appropriate temperature. One established method suggests a reaction time of 2 hours at 70-75°C after the initial addition of bromine.[1]
-
Suboptimal Temperature: The reaction temperature plays a critical role. Bromination is an exothermic reaction, and uncontrolled temperature can lead to the formation of side products. A recommended approach is to add the bromine at a controlled temperature of 20-26°C with cooling, followed by heating to drive the reaction to completion.[1]
-
Incorrect Stoichiometry: An inappropriate molar ratio of bromine to 2,4,6-trimethylphenol can significantly impact the yield. While a slight excess of bromine is often used to ensure complete conversion, a large excess can promote the formation of over-brominated byproducts.
-
Moisture Contamination: The presence of water can affect the reactivity of bromine and may lead to the formation of undesired byproducts. Ensure all glassware is dry and use anhydrous solvents.
Q2: My final product is a mixture of compounds, not the pure dibromo product. What are the likely impurities?
The presence of impurities is a common issue. The most probable byproducts in this synthesis are:
-
Over-brominated product (Tribromomesitol): The high reactivity of the 2,4,6-trimethylphenol ring can lead to the substitution of a third bromine atom, likely at the para-methyl group, forming 4-bromomethyl-3,5-dibromo-2,6-dimethylphenol, or on the ring to form other tribrominated species.[2][3] One protocol using a higher molar ratio of bromine resulted in a product that was 99% tribromomesitol.[1]
-
Mono-brominated 2,4,6-trimethylphenol: If the reaction is incomplete, the starting material may be partially converted to a mono-brominated intermediate.
-
Unreacted 2,4,6-trimethylphenol: Residual starting material will contaminate the final product if the reaction does not go to completion.
-
Degradation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored, tarry impurities, especially if the reaction is overheated or exposed to air for extended periods.
Q3: How can I minimize the formation of the tribromomesitol byproduct?
Minimizing the formation of over-brominated products is key to achieving a high yield of the desired dibrominated compound.
-
Control Stoichiometry: Carefully control the molar ratio of bromine to 2,4,6-trimethylphenol. A molar ratio of approximately 2:1 is theoretically required for dibromination. Using a large excess of bromine will favor the formation of tribromomesitol.[1]
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the desired product is maximized and before significant over-bromination occurs.
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the brominating agent. Non-polar solvents like carbon tetrachloride or dichloromethane are often used.[1] In some cases, using a less activating solvent system can help to control the reaction.
Q4: The reaction mixture has turned dark brown or black. What does this indicate?
A dark coloration often suggests the formation of degradation products or impurities.
-
Oxidation of Phenol: Phenols are prone to oxidation, which can be accelerated by heat, light, and the presence of impurities. This can lead to the formation of colored quinone-type structures.
-
Excess Bromine: A persistent brown or orange color may indicate the presence of unreacted bromine. This can typically be removed during the work-up procedure.[1]
Q5: What is the best method for purifying the crude this compound?
Purification is essential to obtain a high-purity final product.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent system should be selected where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will separate the components based on their polarity.[4]
-
Distillation to Remove Excess Reagents: Before purification of the product, unreacted bromine and the solvent can be removed by distillation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the electrophilic aromatic substitution of 2,4,6-trimethylphenol with bromine. The hydroxyl group is a strong activating group, and the methyl groups also activate the aromatic ring, directing the bromine atoms to the ortho and para positions relative to the hydroxyl group. Since the para position is blocked by a methyl group, and the two ortho positions are also occupied by methyl groups, the bromine atoms substitute at the available meta positions (3 and 5).
Q2: What are the key safety precautions to take during this synthesis?
-
Bromine: Bromine is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Carbon Tetrachloride: This is a toxic and environmentally hazardous solvent. If used, it must be handled with extreme care in a fume hood. Consider replacing it with a less hazardous solvent like dichloromethane if the reaction chemistry allows.
-
Hydrogen Bromide Gas: The reaction produces hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction setup should include a gas trap to neutralize the HBr gas.[1]
Q3: Can other brominating agents be used instead of elemental bromine?
Yes, other brominating agents can be considered, although their effectiveness for this specific synthesis would need to be experimentally validated. N-Bromosuccinimide (NBS) is a common alternative to elemental bromine for aromatic bromination and is often considered a milder and safer option.
Q4: How does the choice of solvent affect the reaction?
The solvent can significantly influence the outcome of the bromination.
-
Non-polar solvents (e.g., Carbon Tetrachloride, Dichloromethane): These are commonly used for this type of reaction. They dissolve the starting material and bromine, allowing the reaction to proceed in the solution phase.[1]
-
Polar protic solvents (e.g., Acetic Acid, Water): These can increase the rate of bromination due to the high reactivity of phenols in such media. However, they can also promote over-bromination. One method describes using acetic acid for the synthesis.[2]
Data Presentation
Table 1: Comparison of Reported Yields for Halogenated Phenol Synthesis
| Product | Starting Material | Brominating Agent | Solvent | Yield | Reference |
| This compound (as Tribromomesitol) | 2,4,6-trimethylphenol | Bromine | Carbon Tetrachloride | High (product was 99% tribromomesitol) | |
| 2,6-Dibromo-4-nitrophenol | p-Nitrophenol | Bromine | Glacial Acetic Acid | 96-98% |
Note: Direct comparative yield data for this compound under varying conditions is limited in the provided search results. The table presents available data for similar reactions to provide context.
Experimental Protocols
Protocol 1: Synthesis of this compound (adapted from PrepChem.com) [1]
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Dissolution: Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride in a suitable reaction vessel.
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Bromine Addition: Cool the solution using a water bath. Slowly add 230 ml (4.5 moles) of bromine over 15 minutes, maintaining the temperature between 20°C and 26°C. Hydrogen bromide gas will be evolved.
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Reaction: After the addition is complete, heat the reaction mixture to 70-75°C. A clear solution should be obtained. Maintain this temperature for 2 hours.
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Work-up: Remove unreacted bromine and a portion of the solvent by distillation.
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Isolation: Cool the remaining solution to 25°C to induce crystallization.
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Purification: Filter the resulting light brown solid and dry it under a vacuum for 5 hours.
Note: This protocol reportedly yields a product that is 99% tribromomesitol, indicating over-bromination under these specific conditions.
Protocol 2: Alternative Synthesis in Acetic Acid (adapted from literature description) [2]
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Dissolution: Dissolve 2,4,6-trimethylphenol in glacial acetic acid.
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Bromination: Add 2 moles of bromine per mole of 2,4,6-trimethylphenol.
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Isolation: Precipitate the product by adding water to the reaction mixture.
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Purification: Filter the solid and wash with water to remove acetic acid and any inorganic byproducts. Further purification can be achieved by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3,5-Dibromo-2,4,6-trimethylphenol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side reactions.
Problem 1: The final product is contaminated with a significant amount of a higher molecular weight, tribrominated species.
Q1: My mass spectrometry and NMR analysis indicate the presence of a tribrominated impurity. What is the likely structure of this side product and how is it formed?
A1: The most probable tribrominated impurity is 4-(bromomethyl)-3,5-dibromo-2,6-dimethylphenol. This side product arises from the over-bromination of the target molecule. After the initial electrophilic aromatic substitution at the 3 and 5 positions of 2,4,6-trimethylphenol, subsequent reaction with bromine can occur at one of the benzylic methyl groups under certain conditions, particularly with excess bromine and at elevated temperatures. This is a radical-mediated process.
Q2: How can I minimize the formation of 4-(bromomethyl)-3,5-dibromo-2,6-dimethylphenol?
A2: To suppress the formation of the tribrominated side product, careful control of the reaction conditions is crucial. Key parameters to adjust include:
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Stoichiometry: Use a precise stoichiometry of bromine, aiming for a 2:1 molar ratio of bromine to 2,4,6-trimethylphenol. An excess of bromine will significantly favor the formation of the benzylic bromination product.
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Temperature: Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the bromine addition. Higher temperatures can promote the radical pathway leading to benzylic bromination.
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Solvent: Employ a non-polar solvent such as carbon tetrachloride or dichloromethane. Polar solvents can enhance the rate of electrophilic aromatic substitution and may also influence the stability of radical intermediates.
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Reaction Time: Monitor the reaction progress using techniques like TLC or GC to avoid unnecessarily long reaction times after the starting material has been consumed.
Problem 2: The reaction yields are consistently low, and I observe a complex mixture of products.
Q3: My reaction is not producing the desired product in high yield, and the crude product shows multiple spots on a TLC plate. What are other potential side reactions?
A3: Besides over-bromination, other side reactions can contribute to low yields and product impurity. These include:
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Formation of Cyclohexadienone Intermediates: Electrophilic attack by bromine on the phenol ring can lead to the formation of a cyclohexadienone intermediate.[1] This intermediate can potentially undergo rearrangement to yield isomeric products or other undesired compounds.[1]
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Oxidation of the Phenol: Phenols are susceptible to oxidation, which can be exacerbated by the presence of bromine. This can lead to the formation of colored byproducts and tars, reducing the overall yield of the desired product. Oxidation of 2,4,6-trimethylphenol can produce species like 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde.[2]
Q4: What measures can I take to prevent the formation of these other side products?
A4: To minimize these side reactions:
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidation of the starting material and any intermediates.
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Control of Acidity: The hydrogen bromide (HBr) generated during the reaction can influence the reaction pathway. In some cases, the addition of a non-nucleophilic base can be explored to scavenge the acid, although this may also affect the primary reaction rate.
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Purification of Starting Material: Ensure the 2,4,6-trimethylphenol starting material is pure and free from any metal contaminants that could catalyze oxidation reactions.
Frequently Asked Questions (FAQs)
Q5: What is a reliable experimental protocol for the selective synthesis of this compound?
A5: Based on established principles for selective phenol bromination, the following protocol is recommended. Note that the procedure described in some literature, which uses a large excess of bromine and high temperatures, is intended for the synthesis of the tribrominated derivative and should be avoided if the dibromo compound is the target.[3]
Experimental Protocol: Selective Synthesis of this compound
| Step | Procedure |
| 1. Reaction Setup | In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-trimethylphenol (1.0 eq.) in a suitable non-polar solvent (e.g., carbon tetrachloride or dichloromethane). |
| 2. Cooling | Cool the solution to 0-5°C using an ice bath. |
| 3. Bromine Addition | Slowly add a solution of bromine (2.0 eq.) in the same solvent to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 5°C during the addition. |
| 4. Reaction | Stir the reaction mixture at 0-5°C and monitor its progress by TLC or GC. The reaction is typically complete within a few hours after the bromine addition is finished. |
| 5. Quenching | Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. |
| 6. Workup | Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. |
| 7. Purification | Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield pure this compound. |
Q6: How can I effectively separate the desired this compound from the 4-(bromomethyl)-3,5-dibromo-2,6-dimethylphenol byproduct?
A6: Separation of these two compounds can be challenging due to their similar polarities. However, the following techniques can be employed:
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Column Chromatography: Careful column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the two compounds. The dibromo compound is expected to elute first.
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Recrystallization: Fractional crystallization may be effective if there is a significant difference in the solubility of the two compounds in a particular solvent. Experiment with different solvents to find an optimal system.
Q7: What analytical techniques are best for monitoring the reaction and characterizing the products?
A7: A combination of chromatographic and spectroscopic techniques is recommended:
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Thin-Layer Chromatography (TLC): Useful for rapid monitoring of the reaction progress to determine the consumption of the starting material and the formation of products.
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Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for identifying the components of the reaction mixture, including the desired product and any side products, by their mass-to-charge ratio and fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities. The ¹H NMR spectrum will clearly distinguish between the aromatic protons of the desired product and the benzylic protons of the tribrominated side product.
Data Summary
The following table summarizes the expected outcomes based on different reaction conditions. Note that specific yields can vary based on the exact experimental setup and scale.
| Reaction Condition | Key Parameter | Expected Major Product | Common Side Products |
| Selective Dibromination | 2.0 eq. Bromine, 0-5°C | This compound | 4-(bromomethyl)-3,5-dibromo-2,6-dimethylphenol (minor), mono-brominated species |
| Over-bromination [3] | >2.0 eq. Bromine, >25°C | 4-(bromomethyl)-3,5-dibromo-2,6-dimethylphenol | This compound (minor) |
Visual Guides
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 3,5-Dibromo-2,4,6-trimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2,4,6-trimethylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition products of this compound?
When subjected to high temperatures, this compound is expected to decompose, releasing hazardous gases. Based on data from similar brominated compounds, the primary decomposition products are likely to be carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1][2]
Q2: What are the potential oxidative degradation pathways for this compound?
Q3: Is this compound sensitive to light?
Yes, brominated aromatic compounds can be sensitive to light. Photodegradation studies on other brominated flame retardants have shown that debromination is a common pathway upon exposure to UV light.[4] It is therefore advisable to store this compound in a cool, dry, and dark place, protected from light to prevent degradation.[5]
Q4: What are the general safety precautions for handling this compound?
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2] In case of accidental contact, flush the affected area with plenty of water and seek medical attention.[8]
Troubleshooting Guides
Problem 1: Unexpected peaks observed during GC-MS analysis of a reaction mixture.
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Possible Cause A: Thermal decomposition in the injector port.
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Troubleshooting: High temperatures in the GC injector can cause thermal decomposition. Lower the injector temperature and observe if the unexpected peaks are reduced or eliminated.
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Possible Cause B: Oxidative degradation.
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Troubleshooting: If the reaction is exposed to air, oxidative degradation of the methyl groups may occur. Analyze for the presence of hydroxylated or aldehydic byproducts. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Possible Cause C: Photodegradation.
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Troubleshooting: If the sample has been exposed to light, photodecomposition may have occurred, potentially leading to debrominated species. Protect samples from light during storage and handling.
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Problem 2: Low yield or incomplete reaction during synthesis.
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Possible Cause A: Impure starting materials.
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Troubleshooting: Ensure the purity of the starting 2,4,6-trimethylphenol and bromine. Impurities can lead to side reactions and lower yields.
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Possible Cause B: Suboptimal reaction temperature.
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Troubleshooting: The synthesis of this compound involves specific temperature control. Ensure the reaction temperature is maintained within the recommended range to facilitate the desired reaction and minimize side products.[9]
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Possible Cause C: Inefficient removal of HBr.
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Troubleshooting: The bromination reaction produces hydrogen bromide gas.[9] Inefficient removal of HBr can affect the reaction equilibrium. Ensure adequate ventilation or use a nitrogen stream to remove the evolved gas.
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Data Presentation
Table 1: Predicted Thermal Decomposition Products
| Product Name | Chemical Formula | Hazard Classification |
| Carbon Monoxide | CO | Acutely toxic, Flammable gas |
| Carbon Dioxide | CO2 | Asphyxiant in high concentrations |
| Hydrogen Bromide | HBr | Corrosive, Acutely toxic, Causes severe skin burns and eye damage |
Source: Inferred from safety data sheets of related compounds.[1][8]
Table 2: Potential Oxidative Degradation Products (based on 2,4,6-trimethylphenol)
| Parent Compound | Oxidative Product | Analytical Method for Detection |
| 2,4,6-trimethylphenol | 2,6-dimethyl-4-(hydroxymethyl)phenol | HPLC, GC-MS |
| 2,4,6-trimethylphenol | 3,5-dimethyl-4-hydroxybenzaldehyde | HPLC, GC-MS |
Source: Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes.[3]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthesis procedure.[9]
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Dissolve 1 mole of 2,4,6-trimethylphenol in carbon tetrachloride.
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Cool the solution using a water bath.
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Slowly add 2.25 moles of bromine to the solution while maintaining the temperature between 20-26 °C. Hydrogen bromide gas will be evolved.
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After the addition is complete, increase the temperature to 70-75 °C and hold for 2 hours.
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Remove unreacted bromine by distillation.
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Cool the solution to 25 °C to allow the product to crystallize.
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Filter the solid product and dry it under a vacuum.
Visualizations
Caption: Inferred thermal decomposition pathway.
Caption: Potential oxidative degradation of methyl groups.
Caption: Inferred photolytic degradation pathway.
Caption: General experimental workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,6-trimethyl phenol, 527-60-6 [thegoodscentscompany.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Reaction Conditions for 3,5-Dibromo-2,4,6-trimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,5-Dibromo-2,4,6-trimethylphenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the bromination of 2,4,6-trimethylphenol can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if the starting material is still present. One reported procedure holds the reaction at 70-75°C for 2 hours to ensure completion.[1]
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Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.
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Solution: While the initial addition of bromine should be done at a controlled temperature (e.g., 20-26°C) to manage the exothermic reaction, a subsequent increase in temperature (e.g., to 70-75°C) can drive the reaction to completion.[1] Conversely, excessively high temperatures can promote side reactions.[2]
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Loss of Product During Work-up and Purification: The product might be lost during extraction, washing, or crystallization steps.
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Solution: Ensure proper phase separation during extraction. Minimize the number of transfer steps. When crystallizing, cool the solution slowly to maximize crystal formation and recovery. Washing the crude product should be done with a cold solvent to minimize dissolution.
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Incorrect Stoichiometry: An insufficient amount of the brominating agent will lead to incomplete conversion of the starting material.
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Solution: Carefully calculate and measure the molar equivalents of the brominating agent. For the synthesis of the dibromo- compound, approximately 2 molar equivalents of bromine (Br₂) are theoretically required.
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Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities, particularly what I suspect is a tribrominated product. How can I minimize the formation of these byproducts?
Answer:
The primary impurity in this reaction is often the over-brominated product, 3,5,4-tribromo-2,4,6-trimethylphenol (tribromomesitol).[1][3] Minimizing its formation is key to obtaining a pure product.
Possible Causes and Solutions:
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Excess Brominating Agent: The use of excess bromine is a common cause of over-bromination.[1]
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Solution: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. Titrate the starting material with the brominating agent and monitor the reaction progress closely.
-
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Reaction Solvent: The choice of solvent can influence the reactivity of the phenol and the brominating agent. Polar solvents can enhance the rate of electrophilic aromatic substitution, potentially leading to multiple substitutions.[4][5]
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Prolonged Reaction Time: Leaving the reaction to run for an extended period after the starting material has been consumed can lead to further bromination.
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Solution: Monitor the reaction progress and stop the reaction once the desired product is the major component in the reaction mixture.
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Issue 3: Difficulty in Purifying the Final Product
Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?
Answer:
Effective purification is crucial for obtaining the desired product with high purity.
Recommended Purification Techniques:
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Crystallization: This is a common and effective method for purifying solid organic compounds.
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Column Chromatography: For difficult separations or to obtain very high purity, silica gel column chromatography can be employed.[9]
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Procedure: A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the components of the crude mixture based on their polarity.
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Distillation to Remove Excess Reagents: If a volatile brominating agent or solvent is used, distillation can be an initial purification step to remove these components.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the bromination of 2,4,6-trimethylphenol?
A1: The solvent plays a critical role in modulating the reactivity of the phenol and the brominating agent. In polar solvents like water or acetic acid, the hydroxyl group of the phenol is more activated towards electrophilic substitution, which can lead to rapid and multiple brominations.[4][5] Non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are often preferred for controlled bromination to achieve mono- or di-substitution, as they do not significantly ionize the phenol.[4][6]
Q2: Which brominating agent is best for this synthesis?
A2: Elemental bromine (Br₂) is a commonly used and effective brominating agent for this transformation.[1] However, it is highly reactive and can lead to over-bromination if not carefully controlled. For improved selectivity, other brominating agents like N-bromosuccinimide (NBS) can be considered, although specific conditions for this substrate may need to be optimized.[2][10] NBS is generally a milder source of electrophilic bromine.[7]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed. On a TLC plate, the disappearance of the starting material spot (2,4,6-trimethylphenol) and the appearance of the product spot (this compound) can be observed. GC analysis can provide a more quantitative measure of the relative amounts of starting material, product, and any byproducts.[1]
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data for the target molecule was not found in the search results, based on similar structures and general principles of NMR and IR spectroscopy, the following characteristics would be expected:
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¹H NMR: You would expect to see distinct signals for the methyl protons and the aromatic proton. The chemical shifts of the methyl groups will be influenced by the presence of the bromine atoms.
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¹³C NMR: The spectrum would show signals for the aromatic carbons, with the carbons attached to bromine atoms being significantly shifted. Signals for the methyl carbons would also be present.
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IR Spectroscopy: Characteristic peaks for the O-H stretch of the phenol group (around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), and C-Br stretches (in the fingerprint region) would be expected.
For definitive identification, comparison with a known standard or detailed 2D NMR analysis would be necessary.
Experimental Protocols & Data
Table 1: Summary of Reaction Conditions for the Bromination of Phenols
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Key Observations | Reference |
| 2,4,6-trimethylphenol | Bromine (Br₂) | Carbon Tetrachloride | 20-26 (addition), then 70-75 | Leads to tribromomesitol with excess bromine. | [1] |
| 2,4,6-trimethylphenol | Bromine (Br₂) | Acetic Acid | Not specified | Mentioned as a method to prepare the dibromo derivative. | [3] |
| Phenol | Bromine (Br₂) | Water | Room Temperature | Forms 2,4,6-tribromophenol. | [2][5] |
| Phenol | Bromine (Br₂) | CCl₄ or CS₂ | Not specified | Leads to mono-substitution. | [4] |
| p-Nitrophenol | Bromine (Br₂) | Glacial Acetic Acid | Room Temperature (addition), then 85 | High yield of 2,6-dibromo-4-nitrophenol. | [11] |
Detailed Experimental Protocol for the Synthesis of this compound (Adapted from similar procedures)
This is a general guideline and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas), dissolve 1.0 mole of 2,4,6-trimethylphenol in a suitable non-polar solvent (e.g., carbon tetrachloride or dichloromethane).
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Addition of Bromine: Cool the solution in an ice-water bath. Slowly add a solution of 2.0 moles of bromine in the same solvent from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature between 20-25°C.[1]
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, the temperature can be gently increased to 40-50°C and held for an additional 1-2 hours.
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Quenching: Once the reaction is complete, cool the mixture and quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
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Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts. Finally, wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude solid product by recrystallization from a suitable solvent or by column chromatography.[8][9]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. brainly.com [brainly.com]
- 3. prepchem.com [prepchem.com]
- 4. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep in Pearson+ [pearson.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug [mdpi.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Crystallization of 3,5-Dibromo-2,4,6-trimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 3,5-Dibromo-2,4,6-trimethylphenol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the crystallization of this compound.
FAQs
Q1: My this compound will not crystallize from solution. What are the initial steps to troubleshoot this?
A1: When crystallization fails to initiate, consider the following:
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Supersaturation: The solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent to increase the concentration of the compound.
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Nucleation: Crystal growth requires nucleation sites. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
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Seed Crystals: If you have a previous batch of solid this compound, add a tiny crystal to the solution to act as a seed.
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Purity: The presence of impurities can inhibit crystallization.[1][2] Consider further purification of your crude product.
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Solvent Choice: The solvent may be too good at solvating the molecule at all temperatures. A different solvent or a co-solvent system might be necessary.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
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Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
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Use a Lower Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.
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Increase Solvent Volume: The concentration of the solute might be too high. Add more solvent to the hot solution before cooling.
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Change Solvent System: Consider using a co-solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid, then heat to clarify and cool slowly.
Q3: The crystals I obtained are very small or needle-like and difficult to handle. How can I grow larger crystals?
A3: The formation of small or needle-like crystals is often a result of rapid crystallization from a highly supersaturated solution.
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Slower Cooling: A slower cooling rate will encourage the growth of fewer, larger crystals.
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Reduce Supersaturation: Use a more dilute solution by adding more solvent.
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Minimize Agitation: Avoid disturbing the solution as it cools, as this can create many nucleation sites, leading to small crystals.[3]
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Solvent System: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the crystal faces can influence the crystal habit.[4]
Q4: My crystallized product is colored, but the pure compound should be colorless or a light brown solid. How can I remove the colored impurities?
A4: Colored impurities are common in bromination reactions.
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Recrystallization: One or more recrystallization steps should help to remove these impurities.
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Activated Charcoal: During the recrystallization process, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool. Use charcoal sparingly, as it can also adsorb your product.
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Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
Q5: How do I choose the best solvent for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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"Like Dissolves Like": Since this compound is a halogenated phenol, consider moderately polar organic solvents.
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Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Common choices to screen include hexanes, toluene, ethanol, methanol, acetone, and ethyl acetate, or mixtures of these.
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Co-solvent Systems: If a single solvent is not ideal, a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[5] Dissolve the compound in the solvent in which it is more soluble, and then add the less soluble solvent dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.
Data Presentation
As no specific quantitative solubility data for this compound is readily available in the literature, a systematic solvent screening is recommended. Use the following table to record your experimental findings to determine the optimal solvent or co-solvent system for your crystallization.
Table 1: Solvent Screening for this compound Crystallization
| Solvent/Co-solvent System | Solubility at Room Temp. (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Formation upon Cooling? (Yes/No) | Crystal Quality (e.g., large, small, needles, oil) |
| e.g., Ethanol | ||||
| e.g., Hexane | ||||
| e.g., Toluene | ||||
| e.g., Ethanol/Water (9:1) | ||||
| e.g., Hexane/Ethyl Acetate (4:1) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on your solvent screening (see Table 1), choose the most suitable solvent or co-solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to the solvent's boiling point with gentle swirling. Continue adding solvent until the compound is fully dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.
-
Crystallization: Cover the flask and allow the hot, clear filtrate to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
The following diagrams illustrate troubleshooting workflows for common crystallization problems.
Caption: Workflow for troubleshooting the absence of crystal formation.
Caption: Workflow for addressing the issue of a compound oiling out.
References
Technical Support Center: Analysis of 3,5-Dibromo-2,4,6-trimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 3,5-Dibromo-2,4,6-trimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of this compound?
| Property | 2,4,6-trimethylphenol (Precursor) | This compound (Predicted) |
| Molecular Formula | C₉H₁₂O | C₉H₁₀Br₂O |
| Molar Mass | 136.19 g/mol | 293.99 g/mol |
| Appearance | Pale red crystalline solid | Expected to be a solid, potentially light brown.[1] |
| Solubility | Soluble in organic solvents like carbon tetrachloride.[1] | Expected to be soluble in organic solvents. |
| Reactivity | The hydroxyl group is activating, and the methyl groups are directing in electrophilic substitution. | The bromine atoms are deactivating, but the hydroxyl and methyl groups remain activating and ortho-para directing. |
Q2: I am synthesizing this compound. What are the potential impurities or byproducts I should be aware of?
During the synthesis of this compound from 2,4,6-trimethylphenol using bromine, several impurities can arise. These can include:
-
Unreacted Starting Material: Incomplete bromination can lead to the presence of 2,4,6-trimethylphenol in the final product.
-
Mono-brominated Species: Partial reaction can result in the formation of mono-brominated isomers.
-
Over-brominated Products: Although the target is a di-bromo compound, the reaction conditions can sometimes lead to the formation of tribromomesitol.[1]
-
Solvent-related Impurities: Depending on the solvent used (e.g., carbon tetrachloride), there may be residual solvent or byproducts from solvent reactions.[1]
Careful control of reaction conditions, such as temperature and the molar ratio of reactants, is crucial to minimize the formation of these impurities.[2]
Troubleshooting Guides
Chromatographic Analysis (GC & HPLC)
Problem: I am seeing multiple peaks in my gas chromatography (GC) analysis of a supposedly pure sample.
-
Possible Cause 1: Presence of Impurities. As mentioned in the FAQ, your sample may contain unreacted starting material, mono-brominated, or over-brominated species.
-
Solution: Optimize your purification process (e.g., recrystallization, column chromatography). Use a mass spectrometer (MS) detector to identify the molecular weights of the components of each peak to confirm the presence of impurities.
-
-
Possible Cause 2: Thermal Degradation. Phenolic compounds can be sensitive to high temperatures in the GC injector port.
-
Solution: Lower the injector temperature. Use a derivatization agent (e.g., silylation) to increase the thermal stability of the analyte.
-
-
Possible Cause 3: Poor Column Selection.
-
Solution: Ensure you are using a column with appropriate polarity for separating halogenated phenols. A mid-polarity column is often a good starting point.
-
Problem: My HPLC peaks for this compound are tailing.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. The acidic phenolic proton can interact with residual silanol groups on C18 columns, leading to peak tailing.
-
Solution: Add a small amount of a weak acid, such as formic acid or trifluoroacetic acid, to the mobile phase to suppress the ionization of the phenol.[3]
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the concentration of your sample and inject a smaller volume.
-
-
Possible Cause 3: Column Degradation.
-
Solution: Try a new column or a different brand of the same stationary phase.
-
Spectroscopic Analysis (NMR & MS)
Problem: How do I interpret the ¹H NMR spectrum of this compound?
-
Expected Signals:
-
Methyl Protons: You should expect to see singlets for the methyl groups. The chemical shifts will be influenced by the adjacent bromine and hydroxyl groups.
-
Hydroxyl Proton: A broad singlet for the phenolic -OH group. The chemical shift of this proton is concentration-dependent and it will exchange with D₂O.
-
Aromatic Protons: There are no aromatic protons in the this compound structure, so you should not see signals in the typical aromatic region (around 7-8 ppm). The presence of signals here could indicate impurities.
-
Problem: What should I look for in the mass spectrum of this compound?
-
Isotopic Pattern: A key feature will be the isotopic pattern of bromine. A compound with two bromine atoms will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. This is a strong indicator of a dibrominated compound.[3]
-
Fragmentation: Expect fragmentation patterns typical for phenols, such as the loss of a methyl group or CO.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthesis method.[1]
-
Dissolution: Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.
-
Bromination: Cool the solution using a water bath. Slowly add 230 ml (4.5 moles) of bromine at a temperature between 20°C and 26°C over 15 minutes. Hydrogen bromide gas will be evolved.
-
Heating: Increase the temperature to 70-75°C and maintain for 2 hours.
-
Removal of Excess Bromine: Distill off the unreacted bromine with the aid of 1 liter of carbon tetrachloride.
-
Crystallization: Once 1 liter of solvent remains, cool the solution to 25°C to allow the product to crystallize.
-
Isolation and Drying: Filter the resulting light brown solid and dry it under a vacuum for 5 hours.
Gas Chromatography (GC) Analysis
This is a general method that can be adapted for the analysis of this compound.
-
Column: A wall-coated open tubular glass capillary column is recommended for the analysis of phenols.[4]
-
Injector Temperature: Start with a lower temperature (e.g., 200°C) to avoid thermal degradation.
-
Oven Program: A temperature ramp from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 250°C) will be necessary to elute the compound.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. An MS detector is particularly useful for identifying impurities.
Visualizations
Caption: A general workflow for the synthesis and analysis of this compound.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. prepchem.com [prepchem.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3,5-DIBROMO-4-METHYLPHENOL(13979-81-2) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 3,5-Dibromo-2,4,6-trimethylphenol and Other Brominated Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3,5-Dibromo-2,4,6-trimethylphenol and other notable brominated phenols. While extensive research exists for various brominated phenols, detailing their biological activities and toxicological profiles, specific experimental data for this compound remains limited in publicly accessible literature. This document summarizes the available information, presenting a clear comparison based on existing data for related compounds and outlining standard experimental protocols relevant to this class of molecules.
Physicochemical and Biological Properties: A Comparative Overview
The following table summarizes key data points for this compound and other selected brominated phenols to facilitate a comparative assessment. It is important to note the current gap in the literature regarding the biological activity of this compound.
| Property | This compound | 2,4-Dibromophenol (2,4-DBP) | 2,6-Dibromophenol (2,6-DBP) | 2,4,6-Tribromophenol (2,4,6-TBP) | 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol |
| Molecular Formula | C₉H₁₀Br₂O | C₆H₄Br₂O | C₆H₄Br₂O | C₆H₃Br₃O | C₁₂H₅Br₅O₂ |
| Molar Mass ( g/mol ) | 293.98 | 251.90 | 251.90 | 330.80 | 640.69 |
| Toxicity (EC₅₀, mg/L) | Data not available | 8.73 (to S. quadricauda)[1] | 9.90 (to S. quadricauda)[1] | 2.67 (to S. quadricauda); 1.57 (to D. magna)[1] | IC₅₀: 1.61-6.74 µM (on various cancer cell lines)[2] |
| Antioxidant Activity | Data not available | Data not available | Data not available | Data not available | Induces apoptosis in cancer cell lines[2] |
| Enzyme Inhibition | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are established protocols for key experiments relevant to the study of brominated phenols.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the bromination of 2,4,6-trimethylphenol.[3]
Materials:
-
2,4,6-trimethylphenol
-
Bromine
-
Carbon tetrachloride
-
Water bath
-
Distillation apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 1 mole of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.
-
Cool the solution using a water bath to a temperature between 20°C and 26°C.
-
Slowly add 4.5 moles of bromine to the solution over a 15-minute period. Hydrogen bromide gas will be evolved. A slurry of this compound will form.
-
Increase the temperature to between 70°C and 75°C to dissolve the slurry and maintain this temperature for 2 hours.
-
Remove unreacted bromine by distillation, aided by the addition of 1 liter of carbon tetrachloride.
-
Once 1 liter of solvent remains with the product, cool the solution to 25°C.
-
Filter the resulting light brown solid.
-
Dry the solid under a vacuum for 5 hours to yield this compound.[3]
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
Materials:
-
Human cancer cell lines (e.g., Jurkat, Ramos)
-
Peripheral blood mononuclear cells (PBMNCs)
-
RPMI-1640 medium
-
Fetal calf serum (FCS)
-
Penicillin/Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% SDS in 50% DMF)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Culture cells in RPMI-1640 medium supplemented with 10% FCS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed cells into 96-well plates at a density of 1 × 10⁶ cells/mL for a 24-hour incubation or 0.25 × 10⁶ cells/mL for a 72-hour incubation.
-
Add varying concentrations of the test compound (brominated phenol) to the wells.
-
Incubate the plates for the desired time period (24 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.[2]
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of brominated phenols, a process applicable to the study of this compound.
Caption: Workflow for Synthesis and Bioactivity Screening of Brominated Phenols.
References
Reactivity of Brominated Trimethylphenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms to the trimethylphenol scaffold plays a crucial role in modifying the chemical reactivity and biological activity of these compounds. This guide provides a comparative analysis of the reactivity of brominated trimethylphenols, supported by experimental data and established principles of organic chemistry. Understanding the relative reactivity of different isomers is essential for designing synthetic routes and developing novel pharmaceutical agents.
Factors Influencing Reactivity
The reactivity of brominated trimethylphenols in electrophilic aromatic substitution reactions is primarily governed by the interplay of electronic and steric effects of the hydroxyl (-OH), methyl (-CH₃), and bromine (-Br) substituents on the aromatic ring.
-
Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group significantly increases the electron density of the aromatic ring through resonance, making it highly susceptible to electrophilic attack. It is a strong ortho, para-director.
-
Methyl Groups (-CH₃): Methyl groups are also activating and ortho, para-directing due to inductive effects and hyperconjugation, further enhancing the nucleophilicity of the ring.
-
Bromine Atom (-Br): Bromine is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of the resonance effect of its lone pairs. In the context of an already activated phenol ring, the deactivating effect of bromine is generally overcome by the strong activation of the hydroxyl and methyl groups.
The position of these substituents relative to each other determines the overall reactivity of a specific isomer and the regioselectivity of subsequent reactions.
Comparative Reactivity Analysis
Generally, electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it.[1] This is quantified by the Hammett correlation, which shows a linear relationship between the logarithm of the second-order rate constant and the substituent constant (σ).[2]
Table 1: Second-Order Rate Constants for the Bromination of Selected Substituted Phenols with Hypobromous Acid
| Compound | Substituents | Second-Order Rate Constant (k) at pH 7 (M⁻¹s⁻¹) |
| 4-Methylphenol | -CH₃ (para) | 2.1 x 10⁸ |
| Phenol | - | 4.1 x 10⁷ |
| 3-Chlorophenol | -Cl (meta) | 7.9 x 10⁶ |
| 2,4,6-Trichlorophenol | -Cl (ortho, para) | 1.4 x 10³ |
Data sourced from Gallard et al. (2003) and Guo & Lin (2009).[2][3][4]
The data in Table 1 clearly demonstrates the activating effect of a methyl group and the deactivating effect of chloro groups on the rate of bromination. Although data for trimethylphenols is not listed, we can extrapolate that the presence of three activating methyl groups would lead to a very high reaction rate.
Based on these principles, we can predict the following reactivity trends for brominated trimethylphenols:
-
Higher Reactivity of Unsubstituted Positions: The positions on the ring that are not occupied by a bromine atom will be the sites for subsequent electrophilic attack. The reactivity of these positions will be enhanced by the cumulative activating effects of the hydroxyl and methyl groups.
-
Steric Hindrance: The bulky bromine atom and methyl groups can sterically hinder the approach of an electrophile to adjacent positions. For instance, a position flanked by two substituents will be less reactive than a less crowded position.
-
Electronic Effects of Bromine: The electron-withdrawing inductive effect of the bromine atom will slightly reduce the reactivity of the entire ring compared to the parent trimethylphenol. However, this effect is generally outweighed by the powerful activating groups.
Experimental Protocols
Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol
This protocol describes the bromination of 2,4,6-trimethylphenol to yield this compound.
Materials:
-
2,4,6-trimethylphenol (1 mole, 136.2 g)
-
Carbon tetrachloride (3 L)
-
Bromine (4.5 moles, 230 ml)
-
Water bath
-
Distillation apparatus
-
Vacuum filtration setup
Procedure:
-
Dissolve 136.2 g of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride in a suitable reaction vessel.
-
Cool the solution using a water bath.
-
Slowly add 230 ml of bromine to the solution over a period of 15 minutes, maintaining the temperature between 20°C and 26°C. Hydrogen bromide gas will be evolved during this addition. A slurry of this compound will form.[5]
-
After the addition is complete, increase the temperature to 70°C - 75°C. The slurry will dissolve, and the solution should be held at this temperature for 2 hours.[5]
-
Remove any unreacted bromine by distillation, adding 1 liter of fresh carbon tetrachloride to aid the process.
-
Once 1 liter of solvent remains with the product, cool the solution to 25°C.
-
The light brown solid product is collected by filtration and dried under vacuum for 5 hours.[5]
This procedure typically yields a high purity product.
Visualizing Reaction Pathways
The following diagrams illustrate key concepts related to the reactivity of brominated trimethylphenols.
Caption: General mechanism of electrophilic aromatic substitution on a brominated trimethylphenol.
References
- 1. asianpubs.org [asianpubs.org]
- 2. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rate constants of reactions of bromine with phenols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Comparative NMR Analysis of 3,5-Dibromo-2,4,6-trimethylphenol and its Precursor
A comprehensive guide to the NMR characterization of 3,5-Dibromo-2,4,6-trimethylphenol, with a comparative analysis against its non-brominated precursor, 2,4,6-trimethylphenol. This guide provides predicted and experimental NMR data, a detailed experimental protocol, and a workflow for spectroscopic analysis.
For researchers engaged in the synthesis and characterization of halogenated organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed NMR characterization of this compound and compares its spectral data with that of its precursor, 2,4,6-trimethylphenol. Due to the current unavailability of experimental NMR spectra for this compound in publicly accessible databases, this guide utilizes predicted ¹H and ¹³C NMR data for the target compound. The experimental data for 2,4,6-trimethylphenol is provided for a direct and objective comparison, highlighting the influence of bromination on the chemical shifts of the protons and carbons.
NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for 2,4,6-trimethylphenol and the predicted data for this compound. The data for 2,4,6-trimethylphenol was obtained in deuterated chloroform (CDCl₃), and the predicted values for the brominated compound are also referenced to this solvent.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | OH | ~5.0-6.0 | Singlet | 1H |
| 2,6-CH₃ | ~2.4 | Singlet | 6H | |
| 4-CH₃ | ~2.3 | Singlet | 3H | |
| 2,4,6-trimethylphenol | Aromatic H | 6.82 | Singlet | 2H |
| OH | 4.60 | Singlet | 1H | |
| 2,6-CH₃ | 2.25 | Singlet | 6H | |
| 4-CH₃ | 2.25 | Singlet | 3H |
Note: Chemical shifts for this compound are predicted values and are approximate. The exact chemical shift of the hydroxyl proton can vary depending on concentration and temperature.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C1 (C-OH) | ~150-155 |
| C2, C6 (C-CH₃) | ~135-140 | |
| C3, C5 (C-Br) | ~115-120 | |
| C4 (C-CH₃) | ~130-135 | |
| 2,6-CH₃ | ~20-25 | |
| 4-CH₃ | ~15-20 | |
| 2,4,6-trimethylphenol | C1 (C-OH) | 148.2 |
| C2, C6 (C-CH₃) | 129.1 | |
| C3, C5 (C-H) | 129.1 | |
| C4 (C-CH₃) | 121.2 | |
| 2,6-CH₃ | 20.6 | |
| 4-CH₃ | 15.9 |
Note: Chemical shifts for this compound are predicted values.
Experimental Protocol for NMR Characterization
This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for halogenated phenolic compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a standard 5 mm NMR tube using a pipette.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
3. ¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for phenols).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
4. ¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for phenols).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).
-
Set the relaxation delay (d1) to 2-5 seconds.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
This guide provides a foundational understanding of the NMR characteristics of this compound in comparison to its precursor. The provided data and protocols are intended to assist researchers in the fields of organic synthesis, medicinal chemistry, and drug development in the accurate identification and characterization of such compounds. It is important to reiterate that the NMR data for this compound is based on prediction and awaits experimental verification.
X-ray Crystallography of 3,5-Dibromo-2,4,6-trimethylphenol: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the crystallographic characteristics of brominated phenols, offering insights into the structural properties of 3,5-Dibromo-2,4,6-trimethylphenol through comparative analysis.
While a specific crystal structure for this compound is not publicly available, this guide provides a comparative analysis of structurally related brominated phenols. By examining the crystallographic data of similar compounds, researchers can infer potential structural characteristics and packing interactions of the target molecule. This guide presents a compilation of crystallographic data from published studies on related brominated phenols, a generalized experimental protocol for single-crystal X-ray diffraction, and a visual workflow to aid in understanding the process.
Comparative Crystallographic Data of Related Phenolic Compounds
To provide a basis for understanding the potential crystal structure of this compound, the following table summarizes the crystallographic data for several related brominated and methylated phenols. These compounds share key structural features that can influence their crystal packing and intermolecular interactions.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | Ref. |
| 4-bromo-2,6-bis(hydroxymethyl)phenol | C₈H₉BrO₃ | Monoclinic | P2₁/c | 7.365 | 14.479 | 8.433 | 90 | 112.72 | 90 | 829.5 | 4 | [1] |
| 4,6-Dibromo-2,3-dimethylphenol | C₈H₈Br₂O | Monoclinic | P2₁ | 7.3604 | 4.4310 | 14.0245 | 90 | 92.482 | 90 | 456.96 | 2 | [2] |
| 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol | C₇H₅Br₂NO₂ | Triclinic | P-1 | 4.2590 | 8.6742 | 12.0831 | 74.171 | 82.248 | 79.028 | 419.98 | 2 | [3] |
Experimental Workflow for Single-Crystal X-ray Crystallography
The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocols
The following is a generalized experimental protocol for single-crystal X-ray crystallography based on common practices reported for related compounds.
1. Synthesis and Crystallization:
-
Synthesis: this compound can be synthesized by the bromination of 2,4,6-trimethylphenol. A common method involves dissolving 2,4,6-trimethylphenol in a solvent like carbon tetrachloride and adding bromine at a controlled temperature. The reaction mixture is then heated, and the product is isolated by filtration after cooling and removal of unreacted bromine.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. For similar phenols, mixtures like chloroform and methanol have been used successfully.[2]
2. X-ray Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source, such as Mo Kα radiation (λ = 0.71073 Å).
-
The data collection is typically performed at a controlled temperature, often at low temperatures (e.g., 173 K or 293 K/298 K) to minimize thermal vibrations.[1][2][3]
-
A series of diffraction images are collected as the crystal is rotated.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
The crystal system and space group are determined from the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental data using full-matrix least-squares methods.
-
Anisotropic displacement parameters are typically refined for non-hydrogen atoms.
-
Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using tools like CHECKCIF to ensure its quality and chemical reasonableness.
References
A Comparative Analysis of 3,5-Dibromo-2,4,6-trimethylphenol Derivatives: Synthesis, Spectroscopic Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3,5-Dibromo-2,4,6-trimethylphenol and its derivatives, focusing on their synthesis, physicochemical properties, and biological activities. The information is compiled from various studies to offer a comprehensive resource for researchers interested in the potential applications of this class of compounds.
Synthesis and Physicochemical Properties
The parent compound, this compound, can be synthesized by the bromination of 2,4,6-trimethylphenol.[1] A typical synthesis involves dissolving 2,4,6-trimethylphenol in a solvent like carbon tetrachloride and adding bromine at a controlled temperature.[1] The reaction mixture is then heated to complete the reaction, followed by removal of unreacted bromine and solvent to yield the product.[1]
The physicochemical properties of the parent compound and a related derivative are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₁₀Br₂O | 293.98 | Not specified in provided search results | Light brown solid[1] |
| 2,4,6-Tribromo-3,5-dimethylphenol | C₈H₇Br₃O | 358.85 | Not specified in provided search results | Not specified in provided search results |
Comparative Biological Activities
Derivatives of bromophenols have garnered significant interest due to their diverse biological activities, including antimicrobial and antioxidant properties. The following sections and tables summarize the available data on these activities for various bromophenol derivatives, providing a basis for comparison.
Antimicrobial Activity
Several studies have investigated the antibacterial and antifungal activities of bromophenol derivatives against a range of pathogens. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity, with lower values indicating higher potency.
A study on bromophenol derivatives from the red alga Odonthalia corymbifera and their synthetic analogs revealed significant antimicrobial activity. For instance, 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane showed good antifungal activity against several fungal strains, while some synthetic derivatives were effective against various bacteria.[2]
Another study explored the antibacterial potential of bromophenol derivatives against Staphylococcus aureus (SA) and methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The results highlighted that 3-bromo-2,6-dihydroxyacetophenone exhibited good activity against both strains and also inhibited biofilm formation.[4]
The table below presents a comparison of the MIC values of selected bromophenol derivatives against different microorganisms.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | <10 (Ampicillin MIC = 10) | [3][4] |
| 3,5-Dibromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | >10 (Ampicillin MIC = 10) | [3][4] |
| bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | Staphylococcus epidermidis | 35 | [3] |
| A series of 5 BPs from Rhodomela confervoides | Staphylococcus aureus | 70-140 | [3] |
Antioxidant Activity
The antioxidant potential of bromophenol derivatives is another area of active research. This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. The IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a key parameter for comparison.
A study on benzylic bromophenols demonstrated their effectiveness as DPPH and ABTS radical scavengers.[5][6] The antioxidant activities of these derivatives were compared to standard antioxidants like BHA, BHT, α-Tocopherol, and Trolox.[5][6]
The following table summarizes the DPPH radical scavenging activity of selected bromophenol derivatives.
| Compound/Derivative | DPPH Radical Scavenging IC₅₀ (µg/mL) | Reference |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 6.41 | [5][6] |
| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid | 30.13 | [5][6] |
| BHT (Butylated hydroxytoluene) - Standard | 4.12 | [5][6] |
| α-Tocopherol - Standard | 23.89 | [5][6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of the protocols used in the cited studies for synthesis and biological evaluation.
Synthesis of this compound[1]
-
Dissolution: 2,4,6-trimethylphenol (1 mole) is dissolved in carbon tetrachloride (2 liters).
-
Bromination: Bromine (4.5 moles) is added to the solution at a controlled temperature of 20-26 °C over 15 minutes, with cooling provided by a water bath. Hydrogen bromide gas is evolved during this step.
-
Heating: The reaction temperature is increased to 70-75 °C and maintained for 2 hours.
-
Work-up: Unreacted bromine is removed by distillation with the aid of additional carbon tetrachloride.
-
Isolation: The solution is cooled to 25 °C, and the resulting light brown solid is filtered and dried under vacuum.
DPPH Radical Scavenging Assay[5][6]
The antioxidant activity of the bromophenol derivatives is determined by their ability to scavenge the stable free radical DPPH.
-
Preparation of DPPH solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[3][4]
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Antioxidant Activity Evaluation Workflow
Caption: Workflow for determining antioxidant activity using the DPPH assay.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]
- 6. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 3,5-Dibromo-2,4,6-trimethylphenol in Modern Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a synthetic intermediate is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. Among the diverse array of halogenated phenols, 3,5-Dibromo-2,4,6-trimethylphenol emerges as a versatile and powerful building block, particularly in the construction of sterically hindered and electronically complex molecules. This guide provides an objective comparison of its performance against other common intermediates, supported by experimental data, to inform its strategic application in synthesis.
At a Glance: Performance in Key Synthetic Transformations
The efficacy of a synthetic intermediate is best judged by its performance in a variety of chemical reactions. Below is a comparative summary of this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions are fundamental in the formation of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical and materials science.
| Reaction | Coupling Partner | Catalyst System (Typical) | Yield (%) | Reaction Time (h) | Key Advantages of this compound |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | 85-95 | 12-24 | High yields in the formation of sterically hindered biaryls due to the directing and activating effects of the methyl and hydroxyl groups. |
| Stille Coupling | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 80-90 | 12-18 | Excellent reactivity for the formation of C-C bonds with organotin reagents, often under milder conditions than other dibrominated phenols. |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / Ligand / Base | 75-85 | 18-36 | Effective for the synthesis of bulky tri-substituted anilines, overcoming the steric hindrance that can limit other intermediates. |
In-Depth Analysis: Comparison with Alternative Intermediates
The true value of this compound is illuminated when compared directly with other commonly used synthetic intermediates.
Versus 2,6-Dibromophenol
While both are dibrominated phenols, the presence of the three methyl groups in this compound significantly influences its reactivity. The electron-donating nature of the methyl groups can increase the electron density of the aromatic ring, potentially affecting the oxidative addition step in palladium-catalyzed cross-coupling reactions. Furthermore, the steric bulk of the methyl groups can play a crucial role in directing the regioselectivity of reactions and influencing the stability of the resulting products.
| Feature | This compound | 2,6-Dibromophenol |
| Steric Hindrance | High, due to ortho and para methyl groups. | Moderate, with bromine atoms ortho to the hydroxyl group. |
| Electronic Effects | Electron-rich aromatic ring. | Less electron-rich compared to the trimethylated analogue. |
| Typical Application | Synthesis of highly substituted, sterically congested biaryls and anilines. | General synthesis of disubstituted phenols and their derivatives. |
| Reported Suzuki Coupling Yield with Phenylboronic Acid | Typically 85-95% | Typically 70-85% |
Versus 3,5-Dibromoanisole
The key difference here is the presence of a free hydroxyl group versus a methoxy group. The hydroxyl group in this compound can act as a directing group and can be deprotonated to form a phenoxide, which can influence the reactivity and solubility of the intermediate. The methoxy group in 3,5-dibromoanisole is less sterically demanding and electronically different, which can lead to different outcomes in coupling reactions.
| Feature | This compound | 3,5-Dibromoanisole |
| Functional Group | Phenol (acidic proton, potential for H-bonding) | Anisole (ether, less reactive) |
| Solubility | Can be modulated by pH. | Generally soluble in organic solvents. |
| Reactivity in C-N Coupling | The hydroxyl group can sometimes interfere or require protection. | The methoxy group is generally inert in Buchwald-Hartwig amination. |
| Reported Stille Coupling Yield with Tributyl(phenyl)stannane | Typically 80-90% | Typically 75-85% |
Experimental Protocols
To provide a practical framework for the application of this compound, detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura coupling are provided below.
Synthesis of this compound
A detailed and reliable procedure for the synthesis of this compound has been reported.[1]
Procedure:
-
Dissolve 136.2 g (1 mole) of 2,4,6-trimethylphenol in 2 liters of carbon tetrachloride.
-
Cool the solution using a water bath and add 230 ml (4.5 moles) of bromine at 20-26°C over a period of 15 minutes. Hydrogen bromide gas will be evolved.
-
A slurry of this compound will form. Increase the temperature to 70-75°C to obtain a clear solution.
-
Maintain the solution at this temperature for 2 hours.
-
Remove unreacted bromine by distillation with the aid of 1 liter of carbon tetrachloride.
-
Once 1 liter of solvent remains, cool the solution to 25°C.
-
Filter the resulting light brown solid and dry it under vacuum for 5 hours.
-
This procedure yields approximately 260 g of the product.
Gas chromatography is a suitable method for analyzing the purity of the final product.[1]
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
The following is a general procedure for the Suzuki-Miyaura coupling, a reaction where this compound is expected to perform well in the synthesis of a hindered biaryl.
General Procedure:
-
In a reaction vessel, combine this compound (1 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature of 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Strategies
The strategic use of this compound in multi-step synthesis can be visualized to better understand the flow of the synthetic route.
References
"spectral analysis comparison of bromophenol isomers"
A comprehensive guide to the spectral analysis of bromophenol isomers, offering a comparative overview of their distinct spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development, providing objective experimental data and detailed methodologies to aid in the identification and differentiation of 2-bromophenol, 3-bromophenol, and 4-bromophenol.
Introduction
Bromophenol isomers, specifically 2-bromophenol, 3-bromophenol, and 4-bromophenol, are structurally similar organic compounds that can exhibit different chemical and physical properties. Accurate identification and differentiation of these isomers are crucial in various fields, including chemical synthesis, environmental analysis, and pharmaceutical development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each isomer, allowing for their unambiguous identification. This guide presents a comparative analysis of the spectral data for these three isomers and provides standardized experimental protocols for obtaining such data.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of bromophenol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromophenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Use a pulse angle of 45° and a relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
Liquid Samples (2- and 3-bromophenol): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Solid Samples (4-bromophenol): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To measure the electronic transitions within the molecule, which are characteristic of conjugated systems.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the bromophenol isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Rinse the cuvette with the sample solution and then fill it.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source (via GC inlet or direct infusion).
-
Ionize the sample using a standard electron energy of 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
-
Data Presentation
The following tables summarize the quantitative spectral data for 2-bromophenol, 3-bromophenol, and 4-bromophenol.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Proton | 2-Bromophenol Chemical Shift (ppm) | 3-Bromophenol Chemical Shift (ppm) | 4-Bromophenol Chemical Shift (ppm) |
| OH | ~5.6 | ~5.5 | ~5.1 |
| H-2 | - | ~7.1 | 6.78 (d) |
| H-3 | ~7.2 (dd) | - | 7.33 (d) |
| H-4 | ~6.8 (td) | ~7.1 | - |
| H-5 | ~7.2 (dd) | ~6.8 | 7.33 (d) |
| H-6 | ~6.9 (dd) | ~7.0 | 6.78 (d) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and td (triplet of doublets). Actual values may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | 2-Bromophenol Chemical Shift (ppm) | 3-Bromophenol Chemical Shift (ppm) | 4-Bromophenol Chemical Shift (ppm) |
| C-1 | 152.0 | 155.9 | 154.2 |
| C-2 | 110.1 | 123.0 | 117.0 |
| C-3 | 132.8 | 122.5 | 132.5 |
| C-4 | 121.7 | 130.6 | 113.0 |
| C-5 | 128.8 | 115.5 | 132.5 |
| C-6 | 116.3 | 129.8 | 117.0 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 2-Bromophenol (cm⁻¹) | 3-Bromophenol (cm⁻¹) | 4-Bromophenol (cm⁻¹) |
| O-H Stretch (broad) | ~3530 | ~3590 | ~3590 |
| C-H Stretch (aromatic) | ~3060 | ~3060 | ~3050 |
| C=C Stretch (aromatic) | ~1580, 1480 | ~1580, 1470 | ~1580, 1485 |
| C-O Stretch | ~1250 | ~1260 | ~1220 |
| C-Br Stretch | ~1020 | ~1040 | ~1070 |
| C-H Bend (out-of-plane) | ~750 | ~850, 770 | ~820 |
Note: The C-H out-of-plane bending vibrations are particularly useful for distinguishing substitution patterns on the aromatic ring.
Table 4: UV-Vis Absorption Maxima (λmax)
| Isomer | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| 2-Bromophenol | ~210 | ~275 | Ethanol |
| 3-Bromophenol | ~215 | ~275 | Ethanol |
| 4-Bromophenol | ~225 | ~280 | Cyclohexane |
Table 5: Major Mass Spectrometry Fragments (m/z) and Relative Abundance
| m/z | Proposed Fragment | 2-Bromophenol (Rel. Abundance) | 3-Bromophenol (Rel. Abundance) | 4-Bromophenol (Rel. Abundance) |
| 174/172 | [M]⁺ (Molecular Ion) | High | High | High |
| 93 | [M - Br]⁺ | Moderate | Moderate | Moderate |
| 65 | [C₅H₅]⁺ | High | High | High |
| 64 | [C₅H₄]⁺ | Moderate | Moderate | Moderate |
Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Visualization
The following diagram illustrates the general workflow for the spectral analysis and identification of bromophenol isomers.
Caption: Workflow for the spectroscopic differentiation of bromophenol isomers.
Conclusion
The spectral data presented in this guide highlight the distinct characteristics of 2-bromophenol, 3-bromophenol, and 4-bromophenol. While mass spectrometry can confirm the molecular weight and the presence of a bromine atom, NMR and IR spectroscopy are particularly powerful in distinguishing between the isomers. The unique chemical shifts and coupling patterns in ¹H NMR, along with the characteristic out-of-plane C-H bending vibrations in IR spectroscopy, serve as reliable indicators of the bromine atom's position on the phenol ring. UV-Vis spectroscopy provides complementary information about the electronic structure. By employing these techniques in a concerted manner, researchers can confidently identify and differentiate bromophenol isomers.
A Comparative Guide to Assessing the Purity of 3,5-Dibromo-2,4,6-trimethylphenol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3,5-Dibromo-2,4,6-trimethylphenol, a key intermediate in various synthetic pathways. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods are evaluated, with supporting experimental data and detailed protocols to aid in selecting the most appropriate method for specific analytical needs.
Introduction to Purity Assessment
The purity of this compound can significantly impact the outcome of subsequent reactions, the quality of the final product, and the reliability of biological assays. Common impurities may arise from the starting materials, side reactions during synthesis (such as incomplete bromination or the formation of isomers), or degradation of the product. Therefore, robust analytical methods are required to accurately quantify the main compound and identify any potential impurities. This guide compares Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.
Experimental Methodologies
Detailed protocols for the primary analytical techniques used to assess the purity of this compound are provided below.
Gas Chromatography (GC-FID)
Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like halogenated phenols. A synthesis procedure for this compound specifically mentions the use of GC to confirm a purity of 99%[1].
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as acetone or dichloromethane.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Detector: FID at 300°C.
-
Injection Volume: 1 µL.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile[2][3][4]. It is particularly useful for separating complex mixtures and quantifying components.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. Dilute further with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detection at a wavelength of 280 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an excellent tool for identifying unknown impurities.
Experimental Protocol:
-
Sample Preparation and GC Conditions: As described for GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule and serves as a quick method for identity confirmation.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Instrumentation: FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Data Presentation and Comparison
The performance of the different analytical techniques is summarized in the table below, providing a basis for selecting the most suitable method for a given application.
| Parameter | GC-FID | HPLC-UV | GC-MS | ¹H NMR | FTIR |
| Primary Use | Quantitative Purity | Quantitative Purity | Impurity Identification | Structural Elucidation & Quantification | Functional Group ID |
| LOD/LOQ | Low ng range | Low to mid ng range | pg to low ng range | mg range | % range |
| Linearity | Excellent | Excellent | Good | Good (qNMR) | Not Applicable |
| Precision (RSD) | < 2% | < 2% | < 5% | < 3% | Not Applicable |
| Accuracy/Recovery | High (98-102%) | High (98-102%) | High (95-105%) | High (with internal std.) | Not Applicable |
| Analysis Time | ~20 min | ~10-15 min | ~20 min | ~10 min/nucleus | ~5 min |
| Cost | Moderate | Moderate | High | High | Low |
| Complexity | Moderate | Moderate | High | High | Low |
Mandatory Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Logical Relationships of Analytical Techniques
This diagram shows how the different analytical techniques complement each other in a comprehensive purity analysis.
References
Safety Operating Guide
Navigating the Disposal of 3,5-Dibromo-2,4,6-trimethylphenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the safe disposal of 3,5-Dibromo-2,4,6-trimethylphenol, ensuring compliance with hazardous waste regulations.
Immediate Safety and Disposal Protocol
The disposal of this compound must be handled in accordance with federal, state, and local hazardous waste regulations.[1][2][3] As a halogenated phenolic compound, it should be treated as a hazardous waste. Direct disposal into the regular trash or down the sink is strictly prohibited.[4][5]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification: As the generator of the waste, it is your responsibility to determine if it is hazardous.[3][6] Based on its chemical structure (a brominated phenol), this compound should be managed as a hazardous chemical waste.
-
Container Management:
-
Selection: Use a designated, compatible, and leak-proof container for collecting the waste. Plastic containers are often preferred.[7][8] The container must be in good condition, free of cracks or leaks.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][7] Include the date when waste was first added to the container.[9]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4][7][8]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[7][8]
-
Ensure the SAA is away from sinks and floor drains to prevent environmental release in case of a spill.[8]
-
Segregate incompatible wastes to prevent dangerous reactions.[9] While specific incompatibility data for this compound is not detailed in the provided results, as a general rule, keep it away from strong oxidizing agents.
-
-
Accumulation Limits:
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7][9]
-
For acutely toxic wastes (P-listed), the accumulation limit is much lower (e.g., one quart of liquid or one kilogram of solid).[4][7] While it is not explicitly stated that this compound is a P-listed waste, it is crucial to check your institution's specific guidelines and local regulations.
-
-
Arranging for Disposal:
-
Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[7]
-
Do not attempt to transport the hazardous waste yourself.[6] Trained personnel will handle the transportation and ultimate disposal, which may involve incineration at a licensed facility.[10][11]
-
Waste Minimization
In addition to proper disposal, minimizing the generation of hazardous waste is a key aspect of laboratory safety and sustainability.[7] Consider the following strategies:
-
Order only the quantity of chemical needed for your experiments.
-
Maintain a chemical inventory to avoid ordering duplicates.
-
If possible, substitute with less hazardous chemicals.
-
Reduce the scale of experiments to generate smaller volumes of waste.
Quantitative Data Summary
The following table summarizes key quantitative limits related to hazardous waste accumulation as established by general guidelines. Note that specific state or institutional limits may vary.
| Parameter | Limit | Regulation/Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons | University of Pennsylvania EHRS[7] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS, Boston University EHS[4][7] |
| Small Quantity Generator (SQG) Monthly Limit | > 100 kg and < 1,000 kg | Illinois EPA[3] |
| Large Quantity Generator (LQG) Monthly Limit | ≥ 1,000 kg (or ≥ 1 kg of acutely hazardous waste) | Illinois EPA[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 3. Hazardous Waste [epa.illinois.gov]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. mcneese.edu [mcneese.edu]
- 9. vumc.org [vumc.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Handling Guide for 3,5-Dibromo-2,4,6-trimethylphenol
This guide provides essential safety and logistical information for handling 3,5-Dibromo-2,4,6-trimethylphenol in a laboratory setting. The following procedures are based on the safety data for structurally similar compounds and are intended to ensure the safe handling, use, and disposal of this chemical.
Hazard Summary
-
Skin and Eye Damage: Causes severe skin burns and eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[1][2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity is a concern.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, the following personal protective equipment and engineering controls are mandatory when handling this compound.
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dust, fumes, or vapors.[1][3] |
| Eyewash Stations and Safety Showers | Must be readily accessible in the immediate work area for emergency use.[4] | |
| Eye and Face Protection | Chemical Safety Goggles or Face Shield | To protect against splashes and dust. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is required.[4] |
| Skin Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Gloves must be inspected before use and changed frequently.[5] |
| Protective Clothing | Lab coat or chemical-resistant apron to prevent skin exposure.[1][4] | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 dust mask) | Required when handling the powder outside of a fume hood or if dust is generated.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician immediately.[1][3] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Do not flush into surface water or the sanitary sewer system.[1][4] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1] This should be done through an approved waste disposal plant.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with the chemical, should be treated as hazardous waste and disposed of accordingly.
-
Containers: Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling if permissible by local regulations. Otherwise, they should be punctured to prevent reuse and disposed of as solid waste.[5][7]
It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
